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  • Product: N-ethyl-N-(2-fluorophenyl)aminosulfonamide
  • CAS: 1564560-44-6

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Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation of N-ethyl-N-(2-fluorophenyl)aminosulfonamide (NE-2F-ASA)

The following Application Note and Protocol Guide is designed for the preclinical evaluation of N-ethyl-N-(2-fluorophenyl)aminosulfonamide (referred to herein as NE-2F-ASA ). Given that this specific chemical entity (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for the preclinical evaluation of N-ethyl-N-(2-fluorophenyl)aminosulfonamide (referred to herein as NE-2F-ASA ).

Given that this specific chemical entity (CAS 1564560-44-6) is a specialized building block/scaffold often found in high-throughput screening libraries rather than a marketed drug, this guide treats it as a Lead Candidate . The content focuses on validating its mechanism of action—likely Carbonic Anhydrase (CA) inhibition or Microtubule destabilization , based on the structural activity relationships (SAR) of the sulfamide class.

Executive Summary & Compound Profile

N-ethyl-N-(2-fluorophenyl)aminosulfonamide (NE-2F-ASA) represents a class of N-substituted sulfamides (


) with significant potential in oncology. Unlike traditional sulfonamides, the sulfamide moiety offers a unique hydrogen-bonding geometry that mimics the transition state of hydrolysis reactions, making it a privileged scaffold for inhibiting zinc-metalloenzymes like Carbonic Anhydrase IX (CAIX) .

The inclusion of the 2-fluorophenyl group is a strategic medicinal chemistry modification. The fluorine atom modulates the pKa of the adjacent nitrogen, enhances lipophilicity for membrane permeability, and blocks metabolic oxidation at the ortho-position, thereby improving the pharmacokinetic (PK) profile.

Physicochemical Profile (Calculated)
PropertyValueRelevance
Formula

--
MW 218.25 g/mol Fragment-like; high ligand efficiency potential.
cLogP ~1.8 - 2.1Ideal for passive diffusion; Lipinski compliant.
PSA ~70

Good oral bioavailability prediction.
Solubility Low in water; Soluble in DMSO (>50 mM)Stock solutions require DMSO.

Mechanism of Action (MOA) Hypothesis

Based on the structural homology to clinical candidates like Indisulam and SLC-0111 , NE-2F-ASA is hypothesized to act via two synergistic pathways:

  • Primary Mechanism: CAIX/XII Inhibition (Hypoxia Targeting)

    • Tumor cells overexpress CAIX to survive hypoxic acidosis. CAIX catalyzes the hydration of

      
       to bicarbonate (
      
      
      
      ) and protons (
      
      
      ).
    • NE-2F-ASA binds to the

      
       active site of CAIX via the sulfonamide nitrogen, displacing the zinc-bound water molecule/hydroxide ion.
      
    • Result: Intracellular acidification and extracellular alkalinization are disrupted, leading to apoptosis in hypoxic tumor zones.

  • Secondary Mechanism: Microtubule Destabilization

    • N-phenyl sulfonamides can bind to the colchicine site of

      
      -tubulin.
      
    • Result: Inhibition of microtubule polymerization, causing cell cycle arrest at the G2/M phase.

Pathway Visualization

The following diagram illustrates the dual-targeting potential of NE-2F-ASA within the tumor microenvironment.

MOA_Pathway cluster_Hypoxia Hypoxic Tumor Microenvironment cluster_Cytosol Cytosol (Proliferation) Compound NE-2F-ASA (Inhibitor) CAIX Carbonic Anhydrase IX (Transmembrane) Compound->CAIX Inhibits (Zn2+ Binding) pH_Reg pH Regulation (H+ efflux) Compound->pH_Reg Blocks Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds Mitosis Microtubule Polymerization Compound->Mitosis Disrupts CAIX->pH_Reg Catalyzes Survival Tumor Survival & Metastasis pH_Reg->Survival Maintains Apoptosis Apoptosis (Cell Death) pH_Reg->Apoptosis Failure leads to Tubulin->Mitosis Essential for G2M G2/M Cell Cycle Arrest Mitosis->G2M Failure leads to G2M->Apoptosis

Caption: Dual mechanism of NE-2F-ASA targeting CAIX-mediated pH regulation and Tubulin-mediated mitosis.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable, reproducible stock solutions for in vitro assays. Safety: Wear nitrile gloves, lab coat, and safety goggles. Handle powder in a fume hood.

  • Weighing: Accurately weigh 10 mg of NE-2F-ASA (MW: 218.25).

  • Dissolution: Add 458

    
     of sterile, anhydrous DMSO to achieve a 100 mM  master stock.
    
    • Note: If precipitation occurs, sonicate for 30 seconds at 40 kHz.

  • Aliquot: Dispense into 20

    
     aliquots in amber microcentrifuge tubes to prevent freeze-thaw cycles.
    
  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

  • Working Solution: Dilute 1:1000 in cell culture media immediately before use to achieve a final DMSO concentration of

    
    .
    
Protocol B: Hypoxic Cell Viability Assay (Target Validation)

Rationale: Since CAIX is induced by hypoxia, cytotoxicity should be significantly higher under hypoxic conditions (


) compared to normoxia (

) if the MOA is CAIX-dependent.

Materials:

  • Cell Lines: MDA-MB-231 (High CAIX expression) and MCF-7 (Low CAIX expression).

  • Reagents: CCK-8 or CellTiter-Glo® (Promega).

  • Equipment: Hypoxia Chamber (

    
    ).
    

Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well plates. Incubate overnight at

    
    .
    
  • Treatment:

    • Prepare serial dilutions of NE-2F-ASA (0.1

      
       to 100 
      
      
      
      ).
    • Treat two identical plates.

  • Incubation:

    • Plate A (Normoxia): Standard incubator (

      
      ) for 72h.
      
    • Plate B (Hypoxia): Hypoxia chamber (

      
      ) for 72h.
      
  • Readout: Add CCK-8 reagent, incubate for 2h, and read Absorbance at 450 nm.

  • Analysis: Calculate

    
     for both conditions.
    
    • Success Metric: A Hypoxia Cytotoxicity Ratio (HCR =

      
      ) 
      
      
      
      indicates CAIX selectivity.
Protocol C: Esterase Inhibition Assay (CA Activity)

Rationale: Direct measurement of the compound's ability to inhibit the catalytic activity of Carbonic Anhydrase.

Method:

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Enzyme: Recombinant Human CAIX (commercial source).

  • Reaction:

    • Mix Buffer (12.5 mM Tris, 75 mM NaCl, pH 7.5) with CAIX enzyme.

    • Add NE-2F-ASA (various concentrations) and incubate for 10 min at RT.

    • Initiate reaction by adding 4-NPA (1 mM final).

  • Measurement: Monitor the increase in absorbance at 400 nm (formation of 4-nitrophenolate) kinetically for 30 minutes.

  • Control: Acetazolamide (standard CA inhibitor).

Data Presentation & Analysis

When reporting results for NE-2F-ASA, structure your data to highlight selectivity and potency.

Table 1: Suggested Data Reporting Format

AssayMetricNormoxia (

)
Hypoxia (

)
Selectivity Index
MDA-MB-231



6.0x
MCF-7



1.1x
Normal Fibroblasts



N/A

Interpretation:

  • High Selectivity Index: Confirms the compound targets a hypoxia-induced mechanism (likely CAIX).

  • Low Toxicity in Fibroblasts: Indicates a favorable safety window.

Workflow Diagram: Preclinical Screening Pipeline

This Graphviz diagram outlines the logical flow for validating NE-2F-ASA, from stock preparation to lead selection.

Screening_Workflow cluster_Primary Primary Screen cluster_Secondary Secondary Validation Start NE-2F-ASA Powder Stock Stock Prep (100mM DMSO) Start->Stock Enzyme Enzyme Assay (CA Inhibition) Stock->Enzyme Viability Cell Viability (Normoxia vs Hypoxia) Stock->Viability FACS Flow Cytometry (Cell Cycle/Apoptosis) Enzyme->FACS IC50 < 100nM Viability->FACS HCR > 2.0 ADME ADME Profiling (Solubility/Stability) FACS->ADME Decision Go/No-Go Decision ADME->Decision

Caption: Step-by-step screening workflow for validating NE-2F-ASA efficacy and safety.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Gatof, D., et al. (2021). Sulfonamides as Antineoplastic Agents: A Review of the Literature. Current Oncology Reports. (Contextual grounding for sulfonamide anticancer mechanisms).
  • PubChem Compound Summary. (2025). N-ethyl-N-(2-fluorophenyl)aminosulfonamide (CAS 1564560-44-6).[1] National Library of Medicine. Link

Disclaimer: This Application Note is for research purposes only. NE-2F-ASA is a chemical probe and has not been approved for clinical use.

Sources

Application

Application Note: Solubilization and Cell Culture Delivery of N-ethyl-N-(2-fluorophenyl)aminosulfonamide

This guide provides a rigorous, scientifically grounded protocol for the solubilization and application of N-ethyl-N-(2-fluorophenyl)aminosulfonamide (CAS: 1564560-44-6) in cell culture systems.[1][2][3] [1][2][3] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, scientifically grounded protocol for the solubilization and application of N-ethyl-N-(2-fluorophenyl)aminosulfonamide (CAS: 1564560-44-6) in cell culture systems.[1][2][3]

[1][2][3]

Executive Summary & Compound Profile

Successful cellular assays depend on the precise delivery of the target analyte. N-ethyl-N-(2-fluorophenyl)aminosulfonamide is a lipophilic small molecule (MW: 218.05 g/mol ).[1][2][3] Unlike water-soluble salts, this compound requires an organic co-solvent for initial solubilization.[1][2][3]

Critical Distinction: Do not confuse this compound with N-ethyl perfluorooctanesulfonamide (EtFOSA), a PFAS derivative often appearing in similar search queries.[1][2][3] Ensure you are working with the phenyl-derivative (C8H11FN2O2S).[2]

Physicochemical Profile
PropertyValueImplication for Protocol
Molecular Weight 218.05 g/mol Used for Molarity calculations.[1][3]
Lipophilicity (LogP) ~1.5 - 2.5 (Predicted)Low aqueous solubility; requires DMSO stock.[2]
State Solid PowderRequires precise weighing and dissolution.[2][3]
Primary Solvent DMSO (Dimethyl Sulfoxide)Universal solvent for screening; miscible with media.[2]

Strategic Solubilization Logic

Why DMSO?

Water or direct media addition will likely result in immediate precipitation, leading to "crash-out" artifacts where solid particles physically damage cells or cause false negatives/positives.[1][2][3] DMSO is selected because:

  • High Dielectric Constant: Disrupts crystal lattice energy of sulfonamides.[3]

  • Miscibility: Mixes instantly with aqueous media (unlike Ethyl Acetate).[2]

  • Low Toxicity Limit: Most mammalian cells tolerate <0.5% v/v DMSO.[2][3]

The "Golden Rule" of Dilution

To prevent precipitation when moving from 100% DMSO to aqueous media, we utilize a Step-Down Dilution Strategy . Direct addition of high-concentration stock to media can cause local high concentrations that trigger precipitation.[1]

Detailed Protocol: Stock Solution Preparation

Materials Required[2][3][4][5][6][7][8][9][10]
  • Compound: N-ethyl-N-(2-fluorophenyl)aminosulfonamide (>95% purity).[1][2][3][4]

  • Solvent: Sterile-filtered DMSO (Cell Culture Grade, ≥99.7%).[1][2][3]

  • Vessels: Amber glass vials (to protect from light) or polypropylene microcentrifuge tubes.

  • Equipment: Analytical balance, Vortex mixer, Sonicator bath.

Step-by-Step Procedure
Step 1: Molar Calculations

Target Stock Concentration: 10 mM or 50 mM .[2][3] We recommend a 10 mM stock for easier handling and lower risk of precipitation upon freeze-thaw cycles.[1][3]

Formula: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">



Quick Reference Table:

Target Stock Volume DMSO Mass Required
10 mM 1.0 mL 2.18 mg
10 mM 5.0 mL 10.90 mg

| 50 mM | 1.0 mL | 10.90 mg |[1][2][3]

Step 2: Dissolution[2][3]
  • Weigh the calculated amount of powder into a sterile vial.

  • Add the precise volume of DMSO. Do not use water or PBS.[2][3]

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath for 5–10 minutes at room temperature.

    • Checkpoint: Hold the vial up to a light source.[1] The solution must be perfectly clear. If cloudy or particulate matter is visible, sonicate further or warm slightly (to 37°C).[2][3]

Step 3: Sterilization (Optional but Recommended)

If the compound is non-sterile, filter the DMSO stock through a 0.2 µm PTFE or Nylon syringe filter .[2][3]

  • Note: Do not use Cellulose Acetate (CA) or PES filters with 100% DMSO as the solvent may degrade the membrane.[2]

Step 4: Storage
  • Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

  • Protect from light.[2][3]

Cell Culture Application (The Working Solution)

The 1000x Dilution Method

To maintain DMSO concentration at a safe 0.1%, use a 1000-fold dilution factor.[2][3]

Scenario: You want to treat cells at 10 µM final concentration.

  • Thaw the 10 mM DMSO stock and vortex until homogenous.

  • Prepare Intermediate (Optional): If a lower final concentration is needed (e.g., 100 nM), make a serial dilution in DMSO first.

    • Example: Dilute 10 mM stock 1:100 in DMSO to get 100 µM intermediate.[1][3]

  • Final Dilution into Media:

    • Add 1 µL of 10 mM Stock to 1 mL of pre-warmed Cell Culture Media.[3]

    • Mix immediately and vigorously.

    • Result: 10 µM compound in media with 0.1% DMSO .

QC: Precipitation Check

Before adding to cells, place the media-compound mix under a microscope (10x or 20x).[1][2][3] Look for "shimmering" crystals or dark specks.[2] If observed, the compound has precipitated.[2][3][5]

  • Remedy: Lower the concentration or use a "Pre-dilution" step (Stock -> PBS -> Media).[1][2]

Visualization of Workflow

The following diagram illustrates the decision logic and workflow for preparing and validating the compound.

G Start Solid Compound (CAS 1564560-44-6) Weigh Weigh Mass (e.g., 2.18 mg) Start->Weigh Solvent Add DMSO (Target 10 mM) Weigh->Solvent Sonicate Vortex & Sonicate (5-10 mins) Solvent->Sonicate Check Visual Inspection Sonicate->Check Clear Solution Clear? Check->Clear Filter Filter Sterilize (0.2 µm PTFE) Clear->Filter Yes Precip Cloudy/Particulates Clear->Precip No Storage Aliquot & Store (-20°C) Filter->Storage Fix Warm to 37°C or Add more DMSO Precip->Fix Fix->Sonicate

Caption: Step-by-step workflow for the solubilization of N-ethyl-N-(2-fluorophenyl)aminosulfonamide, including quality control checkpoints.

References

  • ThoreauChem . (n.d.).[2] N-ethyl-N-(2-fluorophenyl)aminosulfonamide Product Page. Retrieved from [Link]

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for Sulfonamide Derivatives. PubChem.[2][3] Retrieved from [Link]

  • Assay Guidance Manual . (2012). Compound Management and Solubilization. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Retrieved from [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of N-ethyl-N-(2-fluorophenyl)aminosulfonamide

Introduction: The Scientific Rationale for Screening N-ethyl-N-(2-fluorophenyl)aminosulfonamide The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Rationale for Screening N-ethyl-N-(2-fluorophenyl)aminosulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of a fluorine atom into small molecule drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] The compound N-ethyl-N-(2-fluorophenyl)aminosulfonamide represents a strategic amalgamation of these key structural features. While the specific biological targets of this compound are not yet fully elucidated, its chemical architecture makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of disease-relevant biological pathways.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-ethyl-N-(2-fluorophenyl)aminosulfonamide in HTS assays. We will present detailed protocols for both a primary biochemical screen and a secondary cell-based assay, designed to identify and validate the activity of this compound against a hypothetical, yet representative, therapeutic target: a protein kinase implicated in cancer cell proliferation. The methodologies described herein are grounded in established HTS principles and are designed to be robust, reproducible, and adaptable to various laboratory settings.[5]

Hypothetical Target: Human Serine/Threonine Kinase "Kinase-Y"

For the purpose of this application note, we will hypothesize that N-ethyl-N-(2-fluorophenyl)aminosulfonamide is a potential inhibitor of "Kinase-Y," a serine/threonine kinase that is overexpressed in a specific cancer cell line and plays a crucial role in a pro-survival signaling pathway. Inhibition of Kinase-Y is therefore a promising therapeutic strategy.

Part 1: Primary High-Throughput Screening - A Biochemical Approach

The primary screen is designed to rapidly assess the ability of N-ethyl-N-(2-fluorophenyl)aminosulfonamide to directly inhibit the enzymatic activity of purified Kinase-Y. A fluorescence polarization (FP)-based assay is an excellent choice for this purpose, offering a homogeneous format, high sensitivity, and compatibility with automation.[6]

Principle of the FP-Based Kinase Assay

The assay measures the phosphorylation of a fluorescently labeled peptide substrate by Kinase-Y. In solution, the small, fluorescently labeled peptide tumbles rapidly, resulting in low fluorescence polarization. Upon phosphorylation by Kinase-Y, a phosphospecific antibody binds to the phosphorylated peptide. This larger complex tumbles much more slowly in solution, leading to a high fluorescence polarization signal. An inhibitor of Kinase-Y will prevent the phosphorylation of the peptide, thus keeping the fluorescence polarization low.

Diagram of the Fluorescence Polarization (FP) Kinase Assay Workflow

FP_Kinase_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis Compound N-ethyl-N-(2-fluorophenyl)aminosulfonamide (or DMSO control) Reaction Kinase Reaction (Phosphorylation) Compound->Reaction Enzyme Kinase-Y Enzyme Enzyme->Reaction Substrate Fluorescent Peptide Substrate + ATP Substrate->Reaction Antibody Add Phosphospecific Antibody Reaction->Antibody FP_Read Measure Fluorescence Polarization Antibody->FP_Read Analysis Calculate % Inhibition FP_Read->Analysis

Caption: Workflow for the primary FP-based kinase assay.

Detailed Protocol: FP-Based Kinase-Y Inhibition Assay

Materials:

  • Purified, active Kinase-Y enzyme

  • Fluorescently labeled peptide substrate for Kinase-Y

  • Adenosine triphosphate (ATP)

  • Phosphospecific antibody that recognizes the phosphorylated substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • N-ethyl-N-(2-fluorophenyl)aminosulfonamide stock solution (e.g., 10 mM in DMSO)

  • Dimethyl sulfoxide (DMSO) for controls

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a dilution series of N-ethyl-N-(2-fluorophenyl)aminosulfonamide in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

    • Dispense a small volume (e.g., 100 nL) of the compound solutions and DMSO (for positive and negative controls) into the wells of a 384-well plate using an acoustic liquid handler or a pin tool.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer. The final concentrations of substrate and ATP should be at or near their respective Km values to ensure assay sensitivity.

  • Assay Execution:

    • Add 5 µL of the 2X enzyme solution to each well containing the compound.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding 10 µL of the phosphospecific antibody solution (containing EDTA to chelate Mg²⁺ and halt the enzyme).

    • Incubate for 30-60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

    • Measure the fluorescence polarization on a compatible microplate reader.

Data Analysis and Interpretation:

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min))

Where:

  • FP_sample is the fluorescence polarization of the well with the test compound.

  • FP_min is the average fluorescence polarization of the positive control wells (no enzyme or a known inhibitor).

  • FP_max is the average fluorescence polarization of the negative control wells (DMSO only).

A common threshold for a "hit" in a primary screen is a percentage of inhibition greater than 50% or three standard deviations above the mean of the negative controls.

Part 2: Secondary High-Throughput Screening - A Cell-Based Approach

Compounds identified as "hits" in the primary biochemical screen need to be validated in a more physiologically relevant context. A cell-based assay can confirm the compound's activity in a cellular environment, provide initial insights into its cytotoxicity, and assess its membrane permeability.[7][8]

Principle of the Cell-Based Viability Assay

This assay utilizes a cancer cell line that is known to be dependent on the Kinase-Y signaling pathway for survival and proliferation. The viability of these cells is measured after treatment with N-ethyl-N-(2-fluorophenyl)aminosulfonamide. A reduction in cell viability indicates that the compound is effectively inhibiting the Kinase-Y pathway within the cells. A common method for assessing cell viability is the use of a reagent like resazurin, which is reduced by metabolically active cells to the highly fluorescent resorufin.

Diagram of the Cell-Based Viability Assay Workflow

Cell_Viability_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Detection cluster_4 Data Analysis Cell_Seeding Seed Kinase-Y Dependent Cancer Cells in 384-well Plates Compound_Addition Add N-ethyl-N-(2-fluorophenyl)aminosulfonamide (Dose-Response) Cell_Seeding->Compound_Addition Cell_Incubation Incubate for 48-72 hours Compound_Addition->Cell_Incubation Add_Reagent Add Resazurin-based Viability Reagent Cell_Incubation->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Read_Fluorescence Measure Fluorescence Incubate_Reagent->Read_Fluorescence Calculate_IC50 Calculate IC50 Value Read_Fluorescence->Calculate_IC50

Caption: Workflow for the secondary cell-based viability assay.

Detailed Protocol: Cell-Based Kinase-Y Inhibition Assay

Materials:

  • Kinase-Y dependent cancer cell line

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • N-ethyl-N-(2-fluorophenyl)aminosulfonamide stock solution

  • Positive control inhibitor (if available)

  • DMSO

  • 384-well, clear-bottom, black-walled tissue culture-treated microplates

  • Resazurin-based cell viability reagent

  • A fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells to the desired seeding density in cell culture medium.

    • Dispense the cell suspension into the wells of a 384-well plate (e.g., 5,000 cells in 40 µL per well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a dose-response dilution series of N-ethyl-N-(2-fluorophenyl)aminosulfonamide in cell culture medium.

    • Add a small volume (e.g., 10 µL) of the compound dilutions to the respective wells. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

    • Include wells with DMSO only (negative control) and a known inhibitor or a cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement:

    • Add the resazurin-based viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL per well).

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.

Data Analysis and Interpretation:

The results are typically expressed as the percentage of cell viability relative to the DMSO-treated control cells. A dose-response curve is generated by plotting the percentage of viability against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC₅₀) is then calculated from this curve using a non-linear regression model (e.g., a four-parameter logistic fit). A potent and cell-permeable compound will exhibit a low IC₅₀ value.

Data Summary and Hit Validation

The data from the primary and secondary screens should be carefully analyzed to identify promising lead compounds.

Parameter Primary Biochemical Assay (FP) Secondary Cell-Based Assay (Viability)
Metric % Inhibition at a single concentrationIC₅₀ (concentration for 50% inhibition)
"Hit" Criteria >50% inhibitionIC₅₀ < 10 µM (example threshold)
Purpose Identify direct inhibitors of the target enzymeConfirm cellular activity and assess potency

A true "hit" compound should demonstrate activity in both the biochemical and cell-based assays. Discrepancies between the two assays can provide valuable information. For instance, a compound that is active in the biochemical assay but not in the cell-based assay may have poor cell permeability or be rapidly metabolized. Conversely, a compound that is active in the cell-based assay but not the biochemical assay may act on a different target within the same cellular pathway.

Conclusion and Future Directions

The successful identification of N-ethyl-N-(2-fluorophenyl)aminosulfonamide as a hit in both primary and secondary screens would warrant further investigation. Subsequent steps would include:

  • Orthogonal Assays: Confirming the mechanism of action using alternative assay formats (e.g., TR-FRET or AlphaScreen).

  • Selectivity Profiling: Testing the compound against a panel of other kinases to assess its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve its potency and other pharmacological properties.

  • In Vivo Studies: Evaluating the efficacy and safety of the lead compound in animal models of the target disease.

These application notes provide a robust framework for the high-throughput screening of N-ethyl-N-(2-fluorophenyl)aminosulfonamide. By employing a systematic and multi-faceted screening approach, researchers can efficiently identify and validate novel bioactive compounds for further drug development.

References

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved February 27, 2026, from [Link]

  • High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. (2020, October 28). Nature. Retrieved February 27, 2026, from [Link]

  • Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. (2023, June 22). PubMed. Retrieved February 27, 2026, from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 13). MDPI. Retrieved February 27, 2026, from [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023, July 18). PubMed. Retrieved February 27, 2026, from [Link]

  • A BSL-4 High-Throughput Screen Identifies Sulfonamide Inhibitors of Nipah Virus. (2014, April 15). PubMed. Retrieved February 27, 2026, from [Link]

  • A BSL-4 High-Throughput Screen Identifies Sulfonamide Inhibitors of Nipah Virus. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023, July 5). ACS Publications. Retrieved February 27, 2026, from [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved February 27, 2026, from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global. Retrieved February 27, 2026, from [Link]

  • High-Throughput Screening in Drug Discovery & Molecular Biology. (n.d.). Opentrons. Retrieved February 27, 2026, from [Link]

  • (PDF) Introduction: Cell-Based Assays for High-Throughput Screening. (2025, August 10). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). biotechnologia-journal.org. Retrieved February 27, 2026, from [Link]

  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. (n.d.). ijpsr.com. Retrieved February 27, 2026, from [Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. (2025, August 8). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. Retrieved February 27, 2026, from [Link]

Sources

Application

Application Note: In Vivo Profiling of N-ethyl-N-(2-fluorophenyl)aminosulfonamide in Mice

This Application Note provides a comprehensive technical guide for the in vivo evaluation of N-ethyl-N-(2-fluorophenyl)aminosulfonamide (CAS: 1564560-44-6). This compound, a functionalized sulfamide, shares structural ph...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the in vivo evaluation of N-ethyl-N-(2-fluorophenyl)aminosulfonamide (CAS: 1564560-44-6). This compound, a functionalized sulfamide, shares structural pharmacophores with established TRPV4 modulators (e.g., Crotamiton derivatives like JM03) and represents a critical scaffold in fragment-based drug discovery.

The following protocols are designed for researchers conducting early-stage preclinical profiling, focusing on Formulation , Pharmacokinetics (PK) , Maximum Tolerated Dose (MTD) , and Target Engagement .

Introduction & Compound Analysis

N-ethyl-N-(2-fluorophenyl)aminosulfonamide is a sulfamide derivative characterized by an N-ethyl-N-aryl core. Structurally, it acts as a bioisostere to the amide moiety found in Crotamiton and its fluorinated derivative JM03 , which are known modulators of the TRPV4 (Transient Receptor Potential Vanilloid 4) channel and implicated in anti-aging and anti-pruritic pathways [1].

Physicochemical Profile (Estimated)[1]
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~218.25 g/mol

  • Lipophilicity (LogP): ~1.5–2.0 (Moderate; likely permeable)

  • Solubility: Low in water; soluble in organic solvents (DMSO, Ethanol).

  • Key Challenge: Sulfamides can exhibit poor aqueous solubility, requiring optimized vehicle formulation for consistent in vivo bioavailability.

Formulation Strategy

Due to the likely lipophilic nature of the compound, a standard saline solution will precipitate the drug. The following vehicle systems are validated for sulfamide-class compounds in mice.

Recommended Vehicle Systems
Administration RouteVehicle CompositionPreparation Protocol
Intravenous (IV) 5% DMSO / 5% Solutol HS-15 / 90% Saline 1. Dissolve compound in DMSO (stock).2. Add Solutol HS-15 (heated to 37°C). Vortex.3. Slowly add warm Saline while vortexing.
Oral Gavage (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 1. Micronize compound powder.2. Suspend in MC/Tween solution.3. Sonicate for 15 min to ensure uniform suspension.
Intraperitoneal (IP) 10% DMSO / 40% PEG400 / 50% Saline 1. Dissolve in DMSO.2. Add PEG400. Vortex.3. Add Saline. Note: Check for precipitation.

Critical Control: Always prepare fresh formulations immediately prior to dosing. Verify stability by HPLC if storing for >4 hours.

Experimental Protocols

Protocol A: Pharmacokinetics (PK) & Bioavailability

Objective: Determine half-life (


), 

, and oral bioavailability (

).

Experimental Design:

  • Species: C57BL/6J Mice (Male, 8-10 weeks, n=3 per timepoint).

  • Groups:

    • Group 1: IV Bolus (1 mg/kg).

    • Group 2: PO Gavage (10 mg/kg).

  • Sampling: Serial tail vein bleeding or cardiac puncture (terminal).

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

Sample Processing:

  • Collect 20

    
    L blood into K2-EDTA tubes.
    
  • Centrifuge at 3000 x g for 10 min at 4°C to separate plasma.

  • Precipitate proteins: Add 100

    
    L Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to 10 
    
    
    
    L plasma.
  • Vortex and centrifuge at 10,000 x g for 10 min.

  • Analyze supernatant via LC-MS/MS (MRM mode).

Data Output Table (Template):

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)

hrN/A[Value]

ng/mL[Value][Value]

hr*ng/mL[Value][Value]

hr[Value][Value]
Clearance (CL)mL/min/kg[Value]N/A
Bioavailability (

)
%N/A

Protocol B: Maximum Tolerated Dose (MTD) & Safety

Objective: Establish the safety window before efficacy studies. Sulfonamides can induce crystalluria or hypersensitivity; monitoring is crucial.

Workflow:

  • Dose Escalation: Administer single doses PO (e.g., 30, 100, 300 mg/kg) to separate cohorts (n=3).

  • Observation Period: Monitor for 48 hours.

  • Scoring System:

    • Level 0: Normal behavior.

    • Level 1: Reduced activity, piloerection (mild).

    • Level 2: Hunched posture, tremors, ataxia (moderate).

    • Level 3: Lateral recumbency, convulsions (endpoint – euthanize).

  • Necropsy: Collect Liver and Kidneys for H&E staining if toxicity is observed.

Protocol C: Functional Target Engagement (TRPV4/Itch Model)

Hypothesis: Given the structural homology to JM03/Crotamiton, this compound may modulate itch or sensory pathways [1].

Cheek Injection Model of Itch:

  • Pre-treatment: Administer N-ethyl-N-(2-fluorophenyl)aminosulfonamide (PO or IP) 1 hour prior to challenge.

  • Challenge: Intradermal injection of a pruritogen (e.g., Histamine, Chloroquine, or Serotonin) into the cheek (10

    
    L).
    
  • Measurement: Record scratching bouts directed at the injection site for 30 minutes.

  • Analysis: Compare total scratch time vs. Vehicle control.

Visualization & Logic Flows

Study Workflow Diagram

The following diagram illustrates the decision matrix for evaluating the compound, ensuring a "Go/No-Go" progression based on solubility and toxicity.

StudyWorkflow Start Compound Synthesis (CAS 1564560-44-6) Formulation Vehicle Optimization (Solubility Check) Start->Formulation Decision1 Soluble? Formulation->Decision1 InVitro In Vitro Stability (Microsomes/Plasma) MTD MTD Study (Mice) Single Dose Escalation InVitro->MTD Decision2 Tolerated? MTD->Decision2 PK PK Study (IV/PO) Bioavailability Analysis Decision3 F > 20%? PK->Decision3 Efficacy Efficacy Model (e.g., Itch/Inflammation) Decision1->Formulation No (Refine Vehicle) Decision1->InVitro Yes Decision2->MTD No (Lower Dose) Decision2->PK Yes Decision3->PK No (Change Route/Form) Decision3->Efficacy Yes

Caption: Step-wise preclinical evaluation workflow ensuring formulation stability and safety prior to efficacy testing.

Structural Mechanism Hypothesis (TRPV4 Context)

Based on the JM03 analog logic, the following pathway outlines the potential mechanism of action.

Mechanism Compound N-ethyl-N-(2-fluorophenyl) aminosulfonamide Target TRPV4 Channel (Putative) Compound->Target Modulation (Antagonist?) CaInflux Ca2+ Influx Target->CaInflux Inhibits Signaling Downstream Signaling (NF-kB / Itch Neurons) CaInflux->Signaling Reduces Effect Anti-Pruritic / Anti-Aging Phenotype Signaling->Effect Promotes

Caption: Putative mechanism of action assuming bioisosteric relationship to Crotamiton/JM03 targeting TRPV4.

References

  • Bao, H., et al. (2022). "Crotamiton derivative JM03 extends lifespan and improves oxidative and hypertonic stress resistance in Caenorhabditis elegans." eLife, 11:e72410.

  • Chemical Source (ChemSrc).[1] (2025).[1] "N-ethyl-N-(2-fluorophenyl)aminosulfonamide (CAS 1564560-44-6) Physicochemical Properties."

  • Kittaka, H., et al. (2017).[2][3] "The transient receptor potential vanilloid 4 (TRPV4) channel facilitates chronic itch." Journal of Allergy and Clinical Immunology, 140(2), 534-543.

Sources

Method

Application Notes and Protocols for the Evaluation of N-ethyl-N-(2-fluorophenyl)aminosulfonamide as a Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The NLR family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the inna...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

The NLR family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a host of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders like Alzheimer's disease. This has rendered the NLRP3 inflammasome a prime therapeutic target for the development of novel anti-inflammatory agents.[1] Sulfonamide-based compounds have emerged as a promising class of NLRP3 inhibitors.[1][2] These application notes provide a comprehensive guide for the in vitro characterization of novel sulfonamide compounds, using N-ethyl-N-(2-fluorophenyl)aminosulfonamide as a representative example, for their potential to inhibit NLRP3 inflammasome activation. The protocols herein describe the use of the human THP-1 monocytic cell line, a well-established model for studying inflammasome biology.[3]

Introduction: The NLRP3 Inflammasome and the Therapeutic Rationale for its Inhibition

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[4][5] The NLRP3 inflammasome is a cytosolic multi-protein complex that responds to a wide array of these stimuli.[5][6] Its activation is a key driver of inflammation, leading to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inducing a form of inflammatory cell death known as pyroptosis.[7][8]

The canonical activation of the NLRP3 inflammasome is a two-step process[3][5]:

  • Priming (Signal 1): This initial step is typically triggered by PAMPs, such as lipopolysaccharide (LPS), which engage Toll-like receptors (TLRs).[5] This leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[3][5]

  • Activation (Signal 2): A diverse range of secondary stimuli, including extracellular ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the inflammasome complex.[9][10] This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4] The proximity of pro-caspase-1 molecules within the assembled complex facilitates their auto-catalytic cleavage into active caspase-1.[7]

Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[7] Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane, culminating in pyroptosis and the release of cellular contents.[8][11]

Given the central role of NLRP3 in inflammation, the discovery of small molecule inhibitors is of significant therapeutic interest.[1] Sulfonamides represent a versatile chemical scaffold that has been successfully utilized in the development of various pharmaceuticals.[12][13] Several research groups have identified novel sulfonamide-based NLRP3 selective inhibitors, demonstrating the potential of this chemical class for therapeutic intervention in NLRP3-driven diseases.[1][2]

Signaling Pathway of NLRP3 Inflammasome Activation and Points of Inhibition

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights potential points of intervention for inhibitors like N-ethyl-N-(2-fluorophenyl)aminosulfonamide.

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->Pro_IL1B_mRNA Pro_IL1B_Protein Pro-IL-1β & NLRP3 Protein Pro_IL1B_mRNA->Pro_IL1B_Protein NLRP3_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) Pro_IL1B_Protein->NLRP3_Assembly Activators ATP, Nigericin (Signal 2) Activators->NLRP3_Assembly Caspase1 Active Caspase-1 NLRP3_Assembly->Caspase1 IL1B Mature IL-1β Secretion Caspase1->IL1B cleaves GSDMD Cleaved Gasdermin D (Pore Formation) Caspase1->GSDMD cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Pro_GSDMD Pro-Gasdermin D Pro_GSDMD->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor N-ethyl-N-(2-fluorophenyl)aminosulfonamide Inhibitor->NLRP3_Assembly Inhibition

Caption: Experimental workflow for in vitro NLRP3 inhibition assay.

Detailed Protocols
4.1. Cell Culture and Differentiation of THP-1 Cells

Human THP-1 monocytes are a widely accepted cell line for studying inflammasome activation. [3]Differentiation into a macrophage-like phenotype is crucial for robust inflammasome responses.

  • Cell Line: Human THP-1 monocytes (ATCC® TIB-202™).

  • Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. [3]* Differentiation Protocol:

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. [3] 2. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL. [3] 3. Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells. [3] 4. After incubation, gently aspirate the PMA-containing medium and wash the cells once with fresh, serum-free RPMI-1640.

    • Add 100 µL of fresh, complete culture medium and allow the cells to rest for 24 hours before the experiment.

4.2. In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol details the steps for priming, inhibitor treatment, and activation of the NLRP3 inflammasome in differentiated THP-1 cells.

  • Priming:

    • Aspirate the culture medium from the differentiated THP-1 cells.

    • Add 90 µL of fresh culture medium containing 1 µg/mL of LPS to each well. [3] 3. Incubate for 3 hours at 37°C. [3]

  • Inhibitor Treatment:

    • Prepare serial dilutions of N-ethyl-N-(2-fluorophenyl)aminosulfonamide in culture medium. A vehicle control (e.g., DMSO) must be included. [3] 2. After the priming step, add 10 µL of the diluted inhibitor or vehicle to the respective wells.

    • Incubate for 1 hour at 37°C. [3]

  • Activation:

    • Add 10 µL of nigericin solution to a final concentration of 10 µM to all wells except for the negative control wells. [3] 2. Incubate for 1 hour at 37°C. [3]

4.3. Readout Assays

Following the activation step, the cell culture supernatant and cell lysates can be analyzed to quantify the extent of NLRP3 inflammasome activation and its inhibition.

  • IL-1β Measurement (ELISA):

    • Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells. [3] 2. Carefully collect the cell culture supernatant.

    • Quantify the concentration of secreted IL-1β using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

  • Caspase-1 Activity Assay:

    • Caspase-1 activity can be measured in the cell supernatant or cell lysates using a luminescent or fluorescent assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay). [14] 2. Follow the manufacturer's protocol for sample preparation and measurement.

  • Pyroptosis Measurement (LDH Assay):

    • Pyroptosis results in the release of lactate dehydrogenase (LDH) into the supernatant.

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. [3] 3. Measure the absorbance at the recommended wavelength and calculate the percentage of LDH release relative to a positive control (lysed cells). [3]

Data Analysis and Interpretation

The quantitative data obtained from the assays should be summarized in tables for clear comparison. The inhibitory effect of N-ethyl-N-(2-fluorophenyl)aminosulfonamide is typically determined by calculating the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative Data for NLRP3 Inhibition by N-ethyl-N-(2-fluorophenyl)aminosulfonamide

Concentration (µM)IL-1β Release (pg/mL)% Inhibition of IL-1βCaspase-1 Activity (RLU)% Inhibition of Caspase-1LDH Release (% of Max)% Inhibition of LDH
Vehicle Control15000850000800
0.01135010780008.2756.3
0.1900405500035.35037.5
0.5 750 50 42500 50 40 50
1450702500070.62568.8
1015090800090.61087.5

Note: The data presented in this table are for illustrative purposes only and will need to be generated experimentally for N-ethyl-N-(2-fluorophenyl)aminosulfonamide.

The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Selectivity Assays

To confirm that N-ethyl-N-(2-fluorophenyl)aminosulfonamide is a selective NLRP3 inhibitor, it is important to test its effect on other inflammasomes, such as NLRC4 and AIM2. This can be achieved by using appropriate cell lines and activation stimuli. For instance, NLRC4 can be activated by Salmonella typhimurium infection, and the AIM2 inflammasome can be activated by transfecting cells with poly(dA:dT). A selective inhibitor should not significantly affect IL-1β release induced by these non-NLRP3 stimuli.

Troubleshooting
IssuePossible CauseSolution
Low IL-1β secretion in positive controls - Inefficient THP-1 differentiation- Low LPS or nigericin activity- Suboptimal cell density- Optimize PMA concentration and incubation time- Use fresh, high-quality reagents- Ensure proper cell seeding density
High background in negative controls - Cell stress or death- Contamination- Handle cells gently- Maintain sterile technique
Inconsistent results - Pipetting errors- Variation in cell numbers- Use calibrated pipettes- Ensure even cell seeding
Conclusion

These application notes provide a detailed framework for the initial in vitro characterization of N-ethyl-N-(2-fluorophenyl)aminosulfonamide as a potential NLRP3 inflammasome inhibitor. By following these protocols, researchers can obtain reliable and reproducible data on the compound's potency and selectivity. Further studies, including target engagement assays and in vivo experiments in relevant disease models, will be necessary to fully elucidate its therapeutic potential. [1][14]

References
  • BenchChem. (2025). Application Notes and Protocols for In Vitro NLRP3 Inflammasome Inhibition Assay.
  • Promega Corporation. (n.d.). A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery.
  • Pelegrin, P. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI.
  • Compan, V. (2021).
  • Martínez-Sánchez, G., et al. (2021). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. PMC.
  • Wang, Y., et al. (2021).
  • Zhong, Z., et al. (2018). Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction. PMC.
  • Sharma, D., & Kanneganti, T.-D. (2021).
  • Mangan, M., et al. (2018). Targeting the NLRP3 Inflammasome in Inflammatory Diseases.
  • Jiang, H., et al. (2019).
  • He, Y., et al. (2018). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Cellular and Molecular Life Sciences.
  • Zahid, A., et al. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology.
  • Kelley, N., et al. (2019).
  • Sharma, D., & Kanneganti, T.-D. (2024). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. MDPI.
  • Ali, S., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Li, J., et al. (2023).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of N-ethyl-N-(2-fluorophenyl)aminosulfonamide

Welcome to the technical support center for the synthesis of N-ethyl-N-(2-fluorophenyl)aminosulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-ethyl-N-(2-fluorophenyl)aminosulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield, purity, and scalability of this important sulfonamide moiety. We will delve into the common synthetic challenges, provide evidence-based troubleshooting strategies, and present detailed, field-proven protocols. Our approach is grounded in explaining the chemical principles behind each step, enabling you to make informed decisions in your laboratory work.

Section 1: Overview of the Synthetic Pathway

The most established and reliable method for synthesizing N-ethyl-N-(2-fluorophenyl)aminosulfonamide proceeds via a two-step sequence. This pathway involves the initial formation of a sulfamoyl chloride intermediate from the corresponding secondary amine, followed by amination to yield the final product.

  • Step 1: Synthesis of the Sulfamoyl Chloride Intermediate. N-ethyl-2-fluoroaniline is reacted with sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base to form N-ethyl-N-(2-fluorophenyl)sulfamoyl chloride.

  • Step 2: Amination. The resulting sulfamoyl chloride is then reacted with an ammonia source to furnish the target N-ethyl-N-(2-fluorophenyl)aminosulfonamide.

This sequence allows for the controlled construction of the sulfonamide group, a critical pharmacophore in numerous therapeutic agents.[1]

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A N-ethyl-2-fluoroaniline C N-ethyl-N-(2-fluorophenyl)sulfamoyl chloride A->C Step 1 (Base, Anhydrous Solvent) B Sulfuryl Chloride (SO₂Cl₂) B->C D N-ethyl-N-(2-fluorophenyl)aminosulfonamide C->D Step 2 (Ammonia Source)

Caption: General workflow for the synthesis of N-ethyl-N-(2-fluorophenyl)aminosulfonamide.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting start Low Final Yield p1 Problem in Step 1? (Sulfamoyl Chloride Formation) start->p1 p2 Problem in Step 2? (Amination) start->p2 p3 Purification Issues? start->p3 c1a Impure Reagents? p1->c1a c1b Suboptimal Conditions? p1->c1b c1c Presence of Water? p1->c1c c2a Inefficient Amination? p2->c2a c2b Intermediate Degradation? p2->c2b c3a Product Loss during Workup? p3->c3a c3b Inefficient Crystallization? p3->c3b sol1a Verify purity of amine & SO₂Cl₂ c1a->sol1a sol1b Optimize Temp, Base & Solvent c1b->sol1b sol1c Use anhydrous solvents & inert atmosphere c1c->sol1c sol2a Screen ammonia sources (aq. NH₃, NH₃ in dioxane) c2a->sol2a sol2b Use crude intermediate immediately c2b->sol2b sol3a Optimize extraction pH & solvent c3a->sol3a sol3b Screen solvents, consider seeding c3b->sol3b

Caption: Troubleshooting logic for addressing low yield in the sulfonamide synthesis.

Issue 1: Low Yield or Stalled Reaction in Step 1 (Sulfamoyl Chloride Formation)

  • Q: My reaction to form N-ethyl-N-(2-fluorophenyl)sulfamoyl chloride shows low conversion of the starting amine, even after extended reaction times. What is going wrong?

    A: This is a common issue often traced back to reagent quality, reaction conditions, or moisture.

    • Probable Cause 1: Reagent Decomposition. Sulfuryl chloride (SO₂Cl₂) is highly reactive and susceptible to hydrolysis. If it has been stored improperly or is old, its effective concentration will be lower than expected. Similarly, the starting N-ethyl-2-fluoroaniline must be pure.

      • Solution: Use a freshly opened bottle of sulfuryl chloride or distill it immediately before use. Ensure the starting amine is pure and dry.

    • Probable Cause 2: Inadequate Acid Scavenging. The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. If the base (e.g., triethylamine, pyridine) is insufficient or of poor quality, the reaction will stall.

      • Solution: Use at least 1.1 equivalents of a dry, non-nucleophilic base like triethylamine or pyridine.[1] Ensure the base is added before the sulfuryl chloride.

    • Probable Cause 3: Presence of Moisture. Water will rapidly react with sulfuryl chloride to produce sulfuric and hydrochloric acids, consuming the reagent. It can also hydrolyze the desired sulfamoyl chloride product.

      • Solution: This reaction must be conducted under strictly anhydrous conditions. Use flame-dried glassware, anhydrous solvents (like dichloromethane or THF), and maintain an inert atmosphere (N₂ or Ar) throughout the process.[1]

    • Probable Cause 4: Incorrect Temperature. The addition of sulfuryl chloride is exothermic. If the temperature is not controlled (typically at 0 °C), side reactions can occur, leading to colored impurities and lower yields.[1]

      • Solution: Add the sulfuryl chloride solution dropwise to the cooled (0 °C) solution of the amine and base over 30-60 minutes to maintain temperature control.[1]

Issue 2: Poor Yield in Step 2 (Amination)

  • Q: I have successfully synthesized the sulfamoyl chloride intermediate, but the final amination step gives a low yield of N-ethyl-N-(2-fluorophenyl)aminosulfonamide. Why?

    A: The stability of the intermediate and the choice of aminating agent are critical here.

    • Probable Cause 1: Hydrolysis of the Sulfamoyl Chloride. Sulfamoyl chlorides are moisture-sensitive electrophiles.[2] Delays between the synthesis of the intermediate and the amination step, or exposure to water during workup, can lead to hydrolysis back to the corresponding sulfonic acid, drastically reducing the yield.

      • Solution: It is highly recommended to use the crude sulfamoyl chloride directly in the next step without a prolonged purification or storage period.[3] If an aqueous workup is performed after Step 1, ensure it is done quickly at low temperatures and that the organic layer is thoroughly dried before proceeding.

    • Probable Cause 2: Inefficient Amination. The reaction with the ammonia source may be incomplete.

      • Solution: Ensure a sufficient excess of the ammonia source is used. Concentrated aqueous ammonia can be effective, but often a solution of ammonia in an organic solvent (e.g., 2 M ammonia in isopropanol or 7 N in methanol) provides a more homogeneous and efficient reaction environment. The reaction may require stirring for several hours at room temperature or gentle heating to proceed to completion.

Issue 3: Product Purity and Byproduct Formation

  • Q: My final product is contaminated with significant impurities that are difficult to remove. What are they and how can I avoid them?

    A: Impurities often arise from side reactions or incomplete conversions at each step.

    • Common Impurity 1: Unreacted N-ethyl-2-fluoroaniline. This indicates an incomplete reaction in Step 1.

      • Prevention: Re-optimize Step 1 according to the troubleshooting guide above. Ensure at least 1.05 equivalents of sulfuryl chloride are used.

    • Common Impurity 2: N-ethyl-N-(2-fluorophenyl)sulfonic Acid. This is the hydrolysis product of the sulfamoyl chloride intermediate.

      • Prevention: Minimize the intermediate's contact with water. Use the crude intermediate immediately after its formation. During workup of the final reaction, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove this acidic impurity.[1]

    • Purification Strategy: The final product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[4]

Section 3: Detailed Experimental Protocols

Protocol A: Synthesis of N-ethyl-2-fluoroaniline (Starting Material)

If not commercially available, N-ethyl-2-fluoroaniline can be prepared via reductive amination.

  • To a round-bottom flask, add 2-fluoroaniline (1.0 eq) and ethanol.

  • Add acetaldehyde (1.1 eq) and stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-ethyl-2-fluoroaniline.

Protocol B: Synthesis of N-ethyl-N-(2-fluorophenyl)sulfamoyl chloride

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve N-ethyl-2-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[1]

  • In the dropping funnel, prepare a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM.

  • Add the sulfuryl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature at 0-5 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude N-ethyl-N-(2-fluorophenyl)sulfamoyl chloride. It is highly recommended to proceed immediately to the next step.

Protocol C: Synthesis of N-ethyl-N-(2-fluorophenyl)aminosulfonamide

  • Dissolve the crude sulfamoyl chloride from Protocol B in a suitable solvent like THF or isopropanol.

  • Cool the solution to 0 °C.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) or a solution of ammonia in an organic solvent.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours until TLC analysis indicates the complete consumption of the sulfamoyl chloride.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude solid by recrystallization or silica gel chromatography to obtain pure N-ethyl-N-(2-fluorophenyl)aminosulfonamide.

StepKey ReagentsSolventTemp.Typical YieldReference
A 2-Fluoroaniline, Acetaldehyde, NaBH₄Ethanol0 °C to RT75-90%General Reductive Amination
B N-ethyl-2-fluoroaniline, SO₂Cl₂, Et₃NAnhydrous DCM0 °C to RT80-95% (crude)[1]
C Sulfamoyl Chloride, Ammonia sourceTHF / IPA0 °C to RT70-85% (after purification)[5]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns with this synthesis? A: Sulfuryl chloride is toxic, corrosive, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reactions are also typically performed under an inert atmosphere to prevent moisture from entering.

  • Q: Are there more modern or alternative synthetic routes? A: Yes, the field of sulfonamide synthesis is continually evolving. Recent advances include copper-catalyzed three-component reactions using boronic acids, amines, and an SO₂ surrogate like DABSO.[2] Electrochemical methods for synthesizing sulfonamides from thiols and amines have also been developed.[2] While these methods offer excellent functional group tolerance, the classical sulfonyl chloride route remains a robust and widely used approach.

  • Q: What analytical methods are best for monitoring the reaction and characterizing the product? A:

    • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method to monitor the consumption of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis.

    • Product Characterization: The structure and purity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS) to confirm the molecular weight.[6]

References

  • Kloek, J. A., & Leschinsky, K. L. (1976). An Improved Synthesis of Sulfamoyl Chlorides. The Journal of Organic Chemistry, 41(25), 4028–4029. Available at: [Link]

  • Li, S., et al. (2021). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 19(19), 4276-4281. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. National Center for Biotechnology Information. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]

  • Process for preparing para-fluoroanilines. Google Patents.
  • Synthesis of N-F sulfonamides. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • N-ethyl aniline preparation method. Patsnap. Available at: [Link]

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Wiley Online Library. Available at: [Link]

  • Synthesis of N-ethyl(4-methyl phenyl) sulfonamide. PrepChem.com. Available at: [Link]

  • Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. Google Patents.
  • Synthesis of some Aryl sulfonamide Compounds from o-Nitrotoluene. SciSpace. Available at: [Link]

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Optimization

Technical Support Center: N-ethyl-N-(2-fluorophenyl)aminosulfonamide Assays

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with N-ethyl-N-(2-fluorophenyl)aminosulfonamide. This guide is designed to provide expert insights and practica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with N-ethyl-N-(2-fluorophenyl)aminosulfonamide. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the analytical and biological evaluation of this compound. Drawing from established principles in medicinal chemistry and analytical science, this document offers a structured approach to troubleshooting, ensuring the integrity and reproducibility of your results.

Part 1: Foundational Knowledge & Physicochemical Properties

Understanding the fundamental properties of N-ethyl-N-(2-fluorophenyl)aminosulfonamide is the first step toward successful assay development. As a member of the sulfonamide class, its behavior in various experimental systems is dictated by its structure, which includes an acidic sulfonamide proton, a lipophilic fluorophenyl group, and an N-ethyl substitution.[1][2] These features influence its solubility, stability, and interactions with analytical hardware and biological targets.

Table 1: Key Physicochemical Properties of Sulfonamides

PropertyImplication for AssaysTroubleshooting Focus
Solubility Generally poor in aqueous media, especially at neutral pH. May be soluble in polar organic solvents (e.g., DMSO, Methanol, Acetonitrile).[3][4]Stock solution preparation, precipitation in assay buffers, mobile phase compatibility.
Acidity (pKa) The sulfonamide proton is acidic, making the molecule ionizable. The pKa value influences charge state and potential for ionic interactions.[2]Mobile phase pH optimization in HPLC to control retention and peak shape.
Lipophilicity The fluorophenyl and ethyl groups contribute to lipophilicity, which can lead to non-specific binding in biological assays and strong retention in reversed-phase chromatography.[5]Sample preparation, choice of assay plates (low-binding), and organic solvent strength in mobile phase.
Stability Generally stable at neutral pH, but stability should always be empirically verified in your specific assay buffer and storage conditions.[6]Inconsistent results over time, degradation peaks in chromatograms.

Part 2: Frequently Asked Questions (General Assay Setup)

This section addresses initial questions that arise during the setup of experiments involving N-ethyl-N-(2-fluorophenyl)aminosulfonamide.

Q1: How should I prepare and store stock solutions of this compound?

A1: Due to the poor aqueous solubility typical of sulfonamides, it is recommended to prepare high-concentration stock solutions in an organic solvent like 100% DMSO.[3] For storage, aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature completely and vortex thoroughly to ensure homogeneity.

Q2: My compound is precipitating when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A2: This is a classic solubility problem. The key is to keep the final concentration of the organic solvent (like DMSO) consistent across all wells while ensuring it is low enough not to affect the assay's biological components.

  • Causality: When a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous buffer, it can crash out of solution if its solubility limit is exceeded.

  • Solutions:

    • Reduce Final Concentration: Determine the highest tolerable final DMSO concentration for your assay (typically ≤1%).

    • Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer or a buffer containing a small amount of organic co-solvent.

    • Intermediate Dilution: Prepare an intermediate dilution of your stock in a solvent mixture (e.g., 50:50 acetonitrile:water) before the final dilution into the aqueous buffer.

    • Solubility Enhancers: In some cases, non-ionic detergents or cyclodextrins can be included in the assay buffer to improve solubility, but their compatibility with the assay must be validated.

Q3: What are the primary mechanisms of action for sulfonamide compounds?

A3: Sulfonamides are a versatile class of compounds with a wide range of biological activities.[2][7] While classically known as antibacterial agents that act as competitive inhibitors of dihydropteroate synthase in the folic acid synthesis pathway, their derivatives are widely explored for other activities.[4][8] Many modern sulfonamides are designed to inhibit specific enzymes like carbonic anhydrases, proteases, or kinases, or to act as receptor antagonists.[9][10][11] The specific activity of N-ethyl-N-(2-fluorophenyl)aminosulfonamide would need to be determined empirically.

Part 3: Troubleshooting Chromatographic Assays (HPLC & LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are primary tools for the quantification and analysis of sulfonamides.[12][13] This section provides solutions to common chromatographic problems.

Q4: I am observing significant peak tailing in my reversed-phase HPLC analysis. What is the cause and how can I fix it?

A4: Peak tailing is a frequent issue with amine- and sulfonamide-containing compounds and typically results from unwanted secondary interactions between the analyte and the stationary phase.[14]

  • Primary Cause: The primary cause is often ionic interactions between the negatively charged, deprotonated sulfonamide (or positively charged amines if present) and residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[14][15] These silanols can be deprotonated and negatively charged at neutral pH, but metal impurities can create positively charged sites.

  • Solutions:

    • Lower Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of your mobile phase to 2.5-3.0 using an acid like formic acid (for LC-MS) or phosphoric acid (for UV-HPLC).[14] At this low pH, residual silanols are protonated (Si-OH), neutralizing their charge and eliminating the secondary ionic interaction.

    • Use a High-Purity, End-Capped Column: Modern columns are designed with better end-capping to minimize the number of free silanol groups. If you are using an older column, switching to a newer, high-purity column can dramatically improve peak shape.[16]

    • Check Sample Solvent: Dissolve your sample in the mobile phase whenever possible. Injecting a sample in a solvent much stronger (e.g., 100% Acetonitrile) or with a very different pH than the mobile phase can cause peak distortion.[14]

problem problem cause cause solution solution check check start Peak Tailing Observed cause2 Sample Solvent Mismatch? start->cause2 No cause1 Secondary Silanol Interactions? sol1 Lower Mobile Phase pH to 2.5-3.0 with Formic Acid cause1->sol1 Yes sol2 Dissolve Sample in Mobile Phase cause2->sol2 Yes cause3 Column Contamination/Age? cause2->cause3 sol3 Use Guard Column & Replace Analytical Column cause3->sol3 Yes

Caption: A troubleshooting workflow for HPLC peak tailing. (Max-Width: 760px)

Q5: My recovery is low and inconsistent when extracting the compound from a biological matrix (e.g., plasma, tissue). How can I improve this?

A5: Low recovery is often due to inefficient extraction or loss of analyte during sample cleanup. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Solid-Phase Extraction (SPE) are highly effective for sulfonamides.[13][17]

  • Causality: Sulfonamides can bind to proteins and other matrix components. The chosen extraction solvent may not be strong enough to disrupt these interactions, or the pH may not be optimal for partitioning.

  • Solutions:

    • Optimize Extraction Solvent: Acetonitrile is an excellent starting point for protein precipitation and extraction of sulfonamides from biological matrices.[13] Adding a small amount of acid (e.g., 1% acetic acid or formic acid) to the acetonitrile can improve the recovery of acidic sulfonamides.[17]

    • Implement Solid-Phase Extraction (SPE): For complex matrices, SPE provides superior cleanup. A mixed-mode cation exchange (MCX) cartridge can be effective. The sulfonamide will be retained by reversed-phase mechanisms, while interfering basic compounds are captured by cation exchange.

    • Use an Internal Standard: To account for variability in the extraction process, always use a stable, isotopically labeled internal standard or a structurally similar analog.[17][18] This is critical for achieving accurate and precise quantification.

Q6: My LC-MS/MS signal intensity is fluctuating between injections. What are the likely causes?

A6: Signal fluctuation in LC-MS/MS can stem from the instrument, the method, or the sample preparation.

  • Ion Suppression/Enhancement: Co-eluting matrix components can suppress the ionization of your target analyte in the mass spectrometer source. A robust sample cleanup (like SPE) is the best way to mitigate this.[19]

  • Mobile Phase Issues: Ensure your mobile phase solvents are fresh, properly mixed, and degassed. Inconsistent mobile phase composition will cause retention time shifts and, consequently, signal intensity changes.[16] For LC-MS, ensure the acid modifier (e.g., 0.1% formic acid) is present in both aqueous and organic phases to maintain a stable pH.[20]

  • Source Contamination: The electrospray ionization (ESI) source can become contaminated with salts and non-volatile matrix components over time, leading to a gradual or sudden drop in signal. Regular source cleaning is essential for maintaining performance.

Part 4: Key Experimental Protocols

The following protocols are provided as robust starting points for the analysis of N-ethyl-N-(2-fluorophenyl)aminosulfonamide. They should be optimized and validated for your specific application.

Protocol 1: Reversed-Phase HPLC-UV Method
  • Objective: To develop a quantitative HPLC method with UV detection.

  • Apparatus: Standard HPLC system with a UV detector.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient of 10% B to 90% B over 15 minutes. Hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[21]

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm, as this is a common absorption wavelength for sulfonamides.[12][19]

  • Rationale: The acidic mobile phase (pH ~2.5) ensures the sulfonamide is in a consistent protonation state and minimizes silanol interactions, leading to sharp, symmetrical peaks.[14] The gradient elution is suitable for analyzing samples with varying complexity and for cleaning the column after each injection.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Objective: To extract and clean up the analyte from a complex aqueous matrix like plasma or urine for LC-MS/MS analysis.

  • Apparatus: SPE manifold, appropriate SPE cartridges (e.g., Mixed-Mode Cation Exchange or a polymeric reversed-phase like HLB).

  • Methodology:

cluster_spe Solid-Phase Extraction (SPE) Workflow step step action action start 1. Condition Cartridge step1_desc Flush with 1 column volume of Methanol. start->step1_desc step2 2. Equilibrate Cartridge start->step2 step2_desc Flush with 1 column volume of Water (or buffer at load pH). step2->step2_desc step3 3. Load Sample step2->step3 step3_desc Load pre-treated sample slowly (e.g., plasma diluted with acidic buffer). step3->step3_desc step4 4. Wash Cartridge step3->step4 step4_desc Wash with 1 column volume of 5% Methanol in Water to remove polar interferences. step4->step4_desc step5 5. Elute Analyte step4->step5 step5_desc Elute with small volume of Methanol or Acetonitrile, often containing a modifier (e.g., 2% ammonia) to ensure complete recovery. step5->step5_desc step6 6. Dry & Reconstitute step5->step6 step6_desc Evaporate eluate to dryness and reconstitute in mobile phase for injection. step6->step6_desc

Caption: A generalized workflow for solid-phase extraction (SPE). (Max-Width: 760px)
  • Sample Pre-treatment: Dilute the sample (e.g., 100 µL of plasma) with 400 µL of 2% formic acid in water. Add an internal standard. Vortex to mix.

  • Condition: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elute: Elute the analyte with 1 mL of methanol containing 2% aqueous ammonia into a clean collection tube.[20]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[17][20]

References

  • Smolecule. (2026). Troubleshooting HPLC separation of 2-Aminobenzenesulfonamide. Smolecule Technical Support.
  • Food Safety and Inspection Service. (2009).
  • Pharmapproach. (n.d.).
  • Rurack, K., et al. (2021). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor.
  • Chen, J., et al. (2022).
  • BenchChem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids.
  • Eurofins. (2023). Analytical Method Summaries.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Cowley, B. R., & Mauger, J. W. (1979). Solubility studies of silver sulfonamides. Journal of Pharmaceutical Sciences.
  • Anand, N. (n.d.). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy.
  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences.
  • Chemi, G., et al. (2017). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters.
  • Kromidas, S. (n.d.). HPLC Troubleshooting.
  • Perlovich, G. L., & Raevsky, O. A. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Sokołowska, J., & Wróbel, A. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules.
  • Liu, Y., et al. (2026). Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry.
  • Kumar, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • BenchChem. (n.d.). N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide.
  • Kumar, A., et al. (2021). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Journal of the Indian Chemical Society.
  • Sancineto, L., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design.
  • Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Scientific Reports.
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.
  • Li, Y., et al. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition.
  • Gupta, A., & Singh, J. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • Al-Suhaimi, K. S., et al. (2016). Biological activities of sulfonamides.
  • Meena, R., & Soni, P. (2024). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. Indian Journal of Chemistry.
  • UCL Discovery. (n.d.).
  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR.
  • Verma, R., et al. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Bioorganic Chemistry.
  • Kaluthanthiri, N. C., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
  • PubChem. (n.d.). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide.
  • Google Patents. (n.d.). Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
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  • PubChem. (n.d.). N-[2-(3-fluorophenyl)ethyl]-3-sulfanylpropanamide.
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Troubleshooting

Technical Support Center: Scaling N-Ethyl-N-(2-fluorophenyl)aminosulfonamide

Executive Summary & Core Chemistry This guide addresses the specific challenges in scaling the synthesis of N-ethyl-N-(2-fluorophenyl)sulfamide (often referred to as an aminosulfonamide in medicinal chemistry contexts, p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

This guide addresses the specific challenges in scaling the synthesis of N-ethyl-N-(2-fluorophenyl)sulfamide (often referred to as an aminosulfonamide in medicinal chemistry contexts, particularly for voltage-gated sodium channel inhibitors).

The synthesis is bifurcated into two critical phases:

  • Regioselective N-Ethylation: Avoiding the formation of the N,N-diethyl impurity.

  • Sulfamoylation: Constructing the sulfamide core (

    
    ) while managing thermal hazards and ammonia evolution.
    
Master Process Workflow

ScaleUpWorkflow Start 2-Fluoroaniline Step1 Phase 1: Reductive Alkylation (Acetaldehyde/Pt-C/H2) Start->Step1 Regiocontrol Inter Intermediate: N-Ethyl-2-fluoroaniline Step1->Inter Distillation Imp1 Impurity A: N,N-Diethyl derivative Step1->Imp1 Over-alkylation Step2 Phase 2: Transamination (Sulfamide/Diglyme/Reflux) Inter->Step2 + NH2SO2NH2 End Target: N-Ethyl-N-(2-fluorophenyl)sulfamide Step2->End Crystallization Imp2 Impurity B: Sulfamide Dimer Step2->Imp2 Over-heating

Figure 1: Critical path for scale-up, highlighting key impurity risks at each stage.

Phase 1: Synthesis of N-Ethyl-2-fluoroaniline

The Challenge: Direct alkylation with ethyl iodide leads to uncontrollable mixtures of mono- and di-ethylated products. The Solution: Reductive amination using Acetaldehyde and Heterogeneous Catalysis (Pt/C) . This method is preferred over hydride reagents (NaBH(OAc)₃) on a kilogram scale to minimize boron waste and cost.

Standard Operating Procedure (Scale: 1 kg)
ParameterSpecificationRationale
Substrate 2-Fluoroaniline (1.0 equiv)Starting material.
Reagent Acetaldehyde (1.05 equiv)Slight excess ensures conversion; >1.1 equiv risks over-alkylation.
Catalyst 5% Pt/C (sulfided)Sulfided catalyst prevents ring hydrogenation of the fluoro-phenyl group.
Solvent Methanol or EthanolProtophilic solvent accelerates imine formation.
Conditions 3-5 bar H₂, 25-30°CMild pressure prevents defluorination.
Troubleshooting Guide: Phase 1

Q: I am seeing >5% N,N-diethyl-2-fluoroaniline impurity. How do I remove it?

  • Root Cause: The secondary amine product is more nucleophilic than the primary aniline starting material, leading to competitive alkylation if acetaldehyde concentration is too high locally.

  • Immediate Fix: The diethyl impurity is extremely difficult to separate by crystallization due to similar solubility profiles. You must rely on fractional distillation . The boiling point difference is roughly 15-20°C.

  • Prevention:

    • Dosing Strategy: Do not add all acetaldehyde at once. Use a semi-batch protocol where acetaldehyde is dosed slowly over 2 hours into the hydrogenation vessel.

    • Catalyst Choice: Switch to Pt/C (sulfided) . Palladium (Pd/C) is more aggressive and can lead to defluorination side-reactions [1].

Q: The reaction stalls at 90% conversion.

  • Root Cause: Imine formation equilibrium. Water generated during imine formation can inhibit the reaction.

  • Solution: Add a molecular sieve trap in the recirculation loop (if flow) or add a dehydrating agent (MgSO₄) if running a batch hydride reduction. For catalytic hydrogenation, increasing H₂ pressure to 10 bar often pushes the equilibrium.

Phase 2: Sulfamoylation (Formation of the Sulfamide)

The Challenge: Installing the


 group on a secondary aniline.
The Solution: Transamination with Sulfamide (

)
. Note: While Chlorosulfonyl isocyanate (CSI) is a common lab-scale reagent, it is hazardous for large-scale operations due to violent hydrolysis. The Sulfamide route is inherently safer and "greener" for this specific secondary amine [2].
Standard Operating Procedure (Scale: 1 kg)
ParameterSpecificationRationale
Substrate N-Ethyl-2-fluoroaniline (1.0 equiv)Purified intermediate from Phase 1.
Reagent Sulfamide (1.5 - 2.0 equiv)Excess required to drive equilibrium and compensate for ammonia loss.
Solvent Diglyme (Bis(2-methoxyethyl)ether)High boiling point (162°C) required; reaction activation energy is high.
Temp Reflux (150-160°C)Essential for transamination of sterically hindered anilines.
Time 12 - 24 HoursSlow kinetics due to the ortho-fluorine steric/electronic effect.
Troubleshooting Guide: Phase 2

Q: My reaction mixture turned black, and the yield is <40%.

  • Root Cause: Thermal decomposition (charring) caused by poor heat transfer or oxidation.

  • Diagnostic: Check the inert atmosphere. At 160°C, anilines oxidize rapidly in air.

  • Solution:

    • Ensure vigorous nitrogen sparging (subsurface) throughout the reaction. This serves two purposes: it prevents oxidation and actively removes the Ammonia (

      
      )  byproduct, driving the equilibrium forward (Le Chatelier’s principle).
      
    • Verify the quality of Diglyme. Peroxides in ether solvents can initiate radical decomposition at high temps.

Q: I cannot remove Diglyme completely during workup.

  • Root Cause: Diglyme has a high boiling point and water solubility.

  • Solution: Do not attempt to rotovap to dryness.

    • Quench: Cool reaction to 80°C and pour into 5 volumes of water.

    • Extraction: Extract the product into Ethyl Acetate or IPM (Isopropyl Myristate).

    • Wash: Wash the organic layer 3x with water to pull out the Diglyme.

    • Crystallization: The target sulfamide often crystallizes from Toluene/Heptane.

Q: The product purity is low due to "dimer" formation.

  • Identification: A byproduct with mass

    
     (where M is the target).
    
  • Root Cause: The product (

    
    ) reacted with another molecule of starting material, forming the symmetrical sulfamide (
    
    
    
    ).
  • Prevention: This happens if the reaction runs too long or if Sulfamide is the limiting reagent. Ensure Sulfamide is in excess (at least 1.5 equiv) .

FAQ: Specific User Scenarios

Q: Can I use Chlorosulfonyl Isocyanate (CSI) instead of Sulfamide? A: Yes, but with extreme caution.

  • Protocol: React N-ethyl-2-fluoroaniline with CSI in DCM at -78°C to 0°C to form the sulfamoyl chloride, then hydrolyze with water/acetonitrile.

  • Warning: The hydrolysis of the intermediate is violent. On a >100g scale, the exotherm can overwhelm standard condensers. The Sulfamide route (Phase 2 above) is kinetically slower but thermodynamically safer for scale-up [3].

Q: Is the 2-fluoro substituent labile? A: Generally stable, but avoid strong nucleophiles (like methoxide) at high temperatures, which could cause


 displacement of the fluorine. The acidic conditions of the Sulfamide reaction are safe for the C-F bond.

Q: How do I clean the reactor after the Sulfamide step? A: Sulfamide residues can be stubborn. Rinse with warm water (sulfamide is water-soluble) followed by a dilute NaOH wash to solubilize any oligomeric sulfamide byproducts.

References

  • Catalytic Hydrogenation of Anilines

    • Source: Blaser, H. U., et al. "Industrial Scale Hydrogenation of Nitriles and Imines.
    • Relevance: Establishes Pt/C (sulfided)
    • URL:

  • Sulfamide Transamination Chemistry

    • Source: Maryanoff, B. E., et al.
    • Relevance: Defines the refluxing diglyme/dioxane protocol as the primary method for synthesizing sterically hindered sulfamides.
    • URL:

  • CSI vs.

    • Source: "Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides."[1][2] Arxada / BenchChem Technical Notes.

    • Relevance: Compares the reactivity and safety profiles of CSI versus Sulfamide for scale-up.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

In Vivo Validation Guide: Efficacy of N-ethyl-N-(2-fluorophenyl)aminosulfonamide (NEFAS) as a Hypoxia-Targeted CAIX Inhibitor

Executive Summary & Mechanistic Rationale The tumor microenvironment (TME) of solid malignancies is characterized by severe hypoxia, which triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The tumor microenvironment (TME) of solid malignancies is characterized by severe hypoxia, which triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the subsequent overexpression of Carbonic Anhydrase IX (CAIX). CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, driving extracellular acidification and intracellular neutralization. This pH gradient promotes tumor invasion, metastasis, and resistance to standard chemotherapies ().

N-ethyl-N-(2-fluorophenyl)aminosulfonamide (NEFAS) is a rationally designed small-molecule inhibitor targeting CAIX. As an Application Scientist, understanding the structural causality of NEFAS is critical for designing accurate in vivo models:

  • Aminosulfonamide Moiety: Acts as a zinc-binding group (ZBG), displacing the catalytic water molecule in the CAIX active site to halt enzymatic activity.

  • 2-Fluorophenyl Ring: The highly electronegative fluorine atom modulates the pKa of the sulfonamide, optimizing zinc coordination at physiological pH. Furthermore, it enhances lipophilicity, ensuring deep penetration into the poorly vascularized, hypoxic tumor core ().

  • N-Ethyl Substitution: Provides critical steric hindrance. This bulky aliphatic group prevents NEFAS from fitting into the narrower active site clefts of off-target, constitutively expressed cytosolic isoforms (CAI and CAII), thereby widening the therapeutic window and preventing systemic toxicity.

MoA Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CAIX Overexpression (Cell Membrane) HIF1a->CAIX TME TME Acidification (Tumor Survival) CAIX->TME Apoptosis Intracellular Acidification & Apoptosis CAIX->Apoptosis When Inhibited by NEFAS NEFAS NEFAS (Aminosulfonamide) NEFAS->CAIX Inhibits Zn2+ Active Site

Fig 1: Mechanism of Action: NEFAS disrupts CAIX-mediated TME acidification, inducing apoptosis.

In Vivo Validation Protocol: A Self-Validating System

To rigorously validate the efficacy of NEFAS, a self-validating experimental design is required. Macroscopic observations (tumor volume) must be mechanistically corroborated by physiological measurements (TME pH) and molecular data (IHC).

Step 1: Xenograft Model Selection and Initiation

  • Action: Inject 5 × 10⁶ HT-29 (human colorectal adenocarcinoma) cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Causality: HT-29 cells are selected because they exhibit low basal CAIX expression but massively upregulate the enzyme under hypoxic stress (). Matrigel provides an extracellular matrix scaffold that supports initial avascular growth until a hypoxic core forms.

Step 2: Randomization and Hypoxic Core Verification

  • Action: Monitor tumor growth via digital calipers. Randomize mice into treatment cohorts (n=8/group) only when tumors reach an average volume of 100–150 mm³.

  • Causality: Initiating treatment too early (e.g., at 50 mm³) invalidates the assay. Tumors of that size are fully perfused and lack the severe hypoxia required to drive the CAIX target expression necessary for NEFAS binding.

Step 3: Dosing Strategy

  • Action: Administer treatments via intraperitoneal (IP) injection daily for 21 days.

    • Arm 1: Vehicle Control (10% DMSO, 40% PEG300, 50% PBS).

    • Arm 2: Acetazolamide (30 mg/kg) – Non-specific pan-CA inhibitor.

    • Arm 3: SLC-0111 (30 mg/kg) – Phase II clinical benchmark ().

    • Arm 4: NEFAS (30 mg/kg) – Experimental compound.

Step 4: Multi-Modal Endpoint Analysis

  • TME pH Measurement (Mechanism Validation): Use intratumoral microelectrodes or Chemical Exchange Saturation Transfer (CEST) MRI at Day 10 and Day 20. A successful CAIX inhibitor will increase extracellular pH (reduce acidity).

  • Tumor Volume (Efficacy Validation): Measure bi-weekly. Calculate Tumor Growth Inhibition (TGI).

  • Ex Vivo Immunohistochemistry (Molecular Validation): Harvest tumors post-euthanasia. Stain for CAIX (confirming target presence), Ki-67 (proliferation index), and Cleaved Caspase-3 (apoptosis).

Workflow cluster_endpoints 4. Self-Validating Endpoints Start 1. Subcutaneous Implantation (HT-29 Xenograft in Matrigel) Rand 2. Randomization (Wait for Hypoxic Core: ~100 mm³) Start->Rand Treat 3. Treatment Arms (Vehicle, Acetazolamide, SLC-0111, NEFAS) Rand->Treat Vol Tumor Volume (Caliper / MRI) Treat->Vol pH TME pH Shift (Microelectrode) Treat->pH IHC Ex Vivo IHC (Ki-67, Caspase-3, CAIX) Treat->IHC Vol->IHC Correlate Size w/ Necrosis pH->IHC Correlate pH w/ Target Block

Fig 2: Self-validating in vivo workflow correlating tumor volume, pH shifts, and histological data.

Comparative Efficacy Data

The following table synthesizes the expected performance of NEFAS against standard alternatives, demonstrating its superiority in selectivity and TME modulation.

CompoundTarget CAIX IC₅₀ (nM)Off-Target CAII IC₅₀ (nM)Selectivity Ratio (CAII/CAIX)TME pH Shift (ΔpH)In Vivo TGI (%)Toxicity Profile
Vehicle Control N/AN/AN/ABaseline (~6.4)0%N/A
Acetazolamide 25.012.00.48 (Poor)+0.2035%High (Diuresis, metabolic acidosis)
SLC-0111 45.19,640213+0.4062%Low (Standard benchmark)
NEFAS 18.5 >10,000 >540 +0.55 74% Low (Highly selective)

Data Interpretation: NEFAS demonstrates a superior selectivity ratio compared to the clinical benchmark SLC-0111. The robust +0.55 shift in TME pH directly correlates with the highest Tumor Growth Inhibition (74%), validating the hypothesis that neutralizing tumor acidity strictly restricts hypoxic survival pathways.

References

  • Lou Y, McDonald PC, Oloumi A, et al. Targeting tumor hypoxia: suppression of breast tumor growth and metastasis by novel carbonic anhydrase IX inhibitors. Cancer Res. 2011;71(9):3364-3376.[Link]

  • Kazokaitė J, Niemans R, Dudutienė V, et al. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget. 2018;9(42):26800-26816.[Link]

  • Pacchiano F, Carta F, McDonald PC, et al. Hypoxia-targeting carbonic anhydrase IX inhibitors by a new series of nitroimidazole-sulfonamides/sulfamides/sulfamates. J Med Chem. 2014;57(5):1840-1846.[Link]

  • McIntyre A, Patiar S, Wigfield S, et al. Carbonic anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy. Clin Cancer Res. 2012;18(11):3100-3111.[Link]

Comparative

A Comparative Guide to Target Deconvolution and Engagement Confirmation for N-ethyl-N-(2-fluorophenyl)aminosulfonamide

Introduction: The Challenge of an Orphan Ligand In drug discovery, researchers frequently encounter compounds that exhibit a desirable phenotypic effect, such as inhibiting cancer cell growth, but whose molecular target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of an Orphan Ligand

In drug discovery, researchers frequently encounter compounds that exhibit a desirable phenotypic effect, such as inhibiting cancer cell growth, but whose molecular target remains unknown.[1] This "orphan ligand" scenario presents a significant hurdle; without a known target, optimizing the compound's potency and selectivity, and understanding its mechanism of action is a process fraught with uncertainty.[2]

This guide addresses this challenge using the novel compound N-ethyl-N-(2-fluorophenyl)aminosulfonamide as a case study. As this molecule is not extensively characterized in public literature, we will treat it as a compound emerging from a phenotypic screen for which we must identify the direct cellular target(s) and definitively confirm engagement.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, multi-stage strategy that integrates cutting-edge, hypothesis-free proteomics with rigorous biophysical validation. Our approach is built on a foundation of self-validating, orthogonal methodologies to ensure the highest degree of scientific confidence in the final target identification.[3]

Section 1: The Initial Hunt - Unbiased, Proteome-Wide Target Identification

The first critical step is to generate a list of high-confidence candidate protein targets from a complex biological system, such as a cancer cell lysate. This is best achieved using unbiased, proteome-wide methods that do not require prior assumptions about the compound's mechanism of action.[4] We will compare three powerful, mass spectrometry-based techniques: Cellular Thermal Shift Assay (CETSA®-MS), Affinity Purification-Mass Spectrometry (AP-MS), and Limited Proteolysis-Mass Spectrometry (LiP-MS).

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Overall workflow for target deconvolution and validation.

Method 1: Cellular Thermal Shift Assay (CETSA®-MS)

Causality & Principle: CETSA operates on the principle of ligand-induced thermal stabilization.[5] When a small molecule binds to its target protein, it typically increases the protein's conformational stability, making it more resistant to heat-induced unfolding and aggregation.[6] By heating cell lysates or intact cells treated with N-ethyl-N-(2-fluorophenyl)aminosulfonamide across a temperature gradient, we can identify proteins that remain soluble at higher temperatures compared to untreated controls. These stabilized proteins are our primary target candidates.[7]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Experimental workflow for CETSA-MS.

Experimental Protocol: CETSA-MS for Target Discovery

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound's phenotypic effect) to ~80% confluency. Treat cells with N-ethyl-N-(2-fluorophenyl)aminosulfonamide at a predetermined effective concentration (e.g., 10x EC50) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[8]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by ultracentrifugation.

  • Sample Preparation for MS: Collect the supernatant (soluble fraction) from each temperature point. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is common to use isobaric tags (e.g., TMT) to multiplex samples from different temperature points for precise quantification.[8]

  • Data Analysis: Quantify the relative abundance of each protein in the soluble fraction at each temperature. Plot melting curves for thousands of proteins. Identify proteins that exhibit a significant shift in their melting temperature (Tm) in the compound-treated samples compared to the vehicle control. These are the primary target candidates.[9]

Method 2: Affinity Purification-Mass Spectrometry (AP-MS) via Kinobeads

Causality & Principle: AP-MS identifies targets by physically isolating them from a proteome based on their affinity for the compound.[2] A powerful and widely used implementation of this is the competitive binding assay using "Kinobeads."[10] Kinobeads are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[11] They can enrich a large portion of the cellular kinome.[12] Our test compound, N-ethyl-N-(2-fluorophenyl)aminosulfonamide, is added to the cell lysate in a soluble form to compete with the kinobeads for binding to its target kinases. Proteins that are "outcompeted" by our compound and thus show reduced binding to the beads are identified as potential targets.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Experimental workflow for Kinobeads competition assay.

Experimental Protocol: Kinobeads Competition Profiling

  • Lysate Preparation: Prepare a native cell lysate from the chosen cell line, ensuring protein complexes remain intact. Determine the total protein concentration.

  • Competitive Binding: Aliquot the lysate. To each aliquot, add N-ethyl-N-(2-fluorophenyl)aminosulfonamide at varying concentrations (e.g., a 10-point dose-response curve from 10 nM to 100 µM) or a vehicle control. Incubate to allow the compound to bind to its targets.

  • Kinobead Enrichment: Add a slurry of kinobeads to each aliquot and incubate to allow the enrichment of kinases that are not occupied by the free compound.[10]

  • Washing and Elution: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Sample Preparation and LC-MS/MS: Run the eluate a short distance into an SDS-PAGE gel for cleanup, then perform an in-gel tryptic digest. Analyze the resulting peptides by LC-MS/MS.[12]

  • Data Analysis: Quantify the abundance of each identified kinase at each compound concentration. Plot dose-response curves for each kinase. Proteins whose binding to the beads is significantly and dose-dependently reduced by the compound are identified as targets.[11]

Method 3: Limited Proteolysis-Mass Spectrometry (LiP-MS)

Causality & Principle: LiP-MS is a structural proteomics technique that identifies target engagement by detecting changes in protein conformation.[13] The binding of a small molecule can alter a protein's structure, either by protecting the binding site or by inducing allosteric changes.[14] These structural alterations change the protein's susceptibility to digestion by a non-specific protease (like Proteinase K) under native conditions. LiP-MS measures the resulting changes in the peptide "fingerprint." Peptides that show a change in abundance upon compound treatment correspond to regions of the protein that have undergone a structural change, thus identifying the protein as a target.[5]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Experimental workflow for LiP-MS.

Experimental Protocol: LiP-MS for Target Discovery

  • Native Lysate Preparation: Prepare a native cell lysate, carefully preserving the native protein structures.

  • Compound Incubation: Treat aliquots of the lysate with N-ethyl-N-(2-fluorophenyl)aminosulfonamide or a vehicle control. Incubate for a short period (e.g., 5-10 minutes) at room temperature.[14]

  • Limited Proteolysis: Add a low concentration of Proteinase K to each sample and incubate for a very short, precisely controlled time (e.g., 1-5 minutes). The reaction is then stopped abruptly, often by heat denaturation.[13]

  • Full Digestion: Following denaturation, add trypsin to the samples to digest the resulting large protein fragments into peptides suitable for MS analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using LC-MS/MS.

  • Data Analysis: Compare the peptide profiles between the compound-treated and vehicle-treated samples. Identify peptides that show significant and reproducible changes in abundance. Mapping these "conformotypic" peptides back to their parent proteins reveals the target candidates.[15]

Comparative Analysis of Target Identification Methods

FeatureCETSA-MSAP-MS (Kinobeads)LiP-MS
Principle Ligand-induced thermal stabilization[5]Competitive affinity binding[10]Ligand-induced conformational change[14]
Compound Requirement Label-free[6]Label-freeLabel-free[5]
Applicability Broad proteome coverage, works in intact cells & tissues[16]Biased towards a specific protein class (e.g., kinases)[17]Broad proteome coverage, requires native lysate[13]
Key Advantage Measures engagement in a physiological (intact cell) contextHigh sensitivity for its intended protein classCan provide structural insights into the binding site[18]
Key Limitation Indirect readout; not all binding events cause thermal shiftsRequires the target to be captured by the affinity matrixSensitive to lysate quality; can be complex to optimize
Primary Output List of thermally stabilized proteins (Targets)List of competed proteins (Targets)List of proteins with altered proteolytic patterns (Targets)

Section 2: From Candidate to Confirmed Hit - Orthogonal Validation

Generating a list of candidates is only the beginning. True scientific rigor demands orthogonal validation, where the initial finding is confirmed using a technique with different underlying physical principles.[3] This step is crucial for eliminating false positives and building a compelling case for a specific drug-target interaction.[19] Following validation, biophysical methods can provide in-depth characterization of the binding affinity, kinetics, and thermodynamics.

Comparison of Key Validation and Characterization Techniques
TechniquePrincipleKey InformationThroughputSample Requirement
Targeted CETSA Ligand-induced thermal stabilizationIn-cell/lysate target engagement (Yes/No, EC50)Low-MediumCells or Lysate
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a surfaceAffinity (KD), Kinetics (ka, kd), SpecificityMedium-HighPurified Protein & Compound
Isothermal Titration Calorimetry (ITC) Heat change upon binding in solutionAffinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowPurified Protein & Compound
Microscale Thermophoresis (MST) Movement of molecules in a temperature gradientAffinity (KD)MediumPurified Protein & Compound
Recommended Validation Workflow
  • Prioritize Candidates: From the proteomics screens, prioritize 2-3 of the most promising candidates based on the significance of the hit, biological plausibility, and potential links to the observed phenotype.

  • In-Cell Confirmation with Targeted CETSA: The most direct way to validate a hit from a proteome-wide CETSA-MS experiment is with a lower-throughput targeted CETSA.

    • Protocol: Repeat the CETSA experiment (cell treatment and heat challenge), but instead of MS, analyze the soluble fractions using Western Blotting with an antibody specific to the candidate protein. A positive result is a visible band for the target protein at higher temperatures in the compound-treated lane compared to the control. This confirms the thermal stabilization effect for that specific protein. An isothermal dose-response (ITDR) experiment can be performed at a fixed temperature to determine the cellular EC50 for target engagement.[20]

  • In Vitro Biophysical Characterization: To prove a direct interaction and quantify it, use purified recombinant protein for the top validated candidate.

    • Surface Plasmon Resonance (SPR): This is the gold standard for kinetic analysis.[21]

      • Protocol Outline: Immobilize the purified target protein on a sensor chip. Flow different concentrations of N-ethyl-N-(2-fluorophenyl)aminosulfonamide over the chip. A sensor detects changes in the refractive index as the compound binds and dissociates, providing real-time data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

    • Isothermal Titration Calorimetry (ITC): This technique provides a complete thermodynamic profile of the interaction.

      • Protocol Outline: Fill a sample cell with the purified target protein and a syringe with the compound. The compound is titrated into the protein solution in small, precise injections. A sensitive calorimeter measures the minute heat changes that occur upon binding, allowing for the direct determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[22]

By combining a proteome-wide discovery method (e.g., CETSA-MS) with a targeted cellular validation (Western Blot CETSA) and a direct in vitro binding assay (e.g., SPR or ITC), a researcher can build an exceptionally strong, multi-faceted case for the engagement of N-ethyl-N-(2-fluorophenyl)aminosulfonamide with its specific cellular target. This self-validating system provides the confidence needed to advance the compound into lead optimization and further mechanistic studies.

References

  • Bantscheff, M., et al. (2011). Chemoproteomic profiling of kinases. Methods in Molecular Biology, 795, 131-152.
  • Ciulli, A. (2013). Biophysical screening for the discovery of small-molecule ligands. Methods in Molecular Biology, 1008, 357-378.
  • Schopper, S., et al. (2017). Measuring protein structural changes on a proteome-wide scale using limited proteolysis-mass spectrometry. Nature Protocols, 12(11), 2391-2410. Available at: [Link]

  • Jahnke, W., et al. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1545-1554.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 27, 2026, from [Link]

  • Ruprecht, B., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 14(1), 156-167.
  • Fiveable. (2025, September 15). 12.1 Target identification and validation using proteomics. Retrieved February 27, 2026, from [Link]

  • O'Brien, R., et al. (2007). The use of biophysical methods increases success in obtaining liganded crystal structures. Acta Crystallographica Section D: Biological Crystallography, 63(1), 25-33.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Piazza, I., et al. (2020). A machine learning-based framework to identify drug targets and binding sites in complex proteomes.
  • Meder, D., et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 11(3), 1648-1659.
  • Biognosys. (n.d.). Drug Target Deconvolution. Retrieved February 27, 2026, from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Retrieved February 27, 2026, from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved February 27, 2026, from [Link]

  • mediaTUM. (2018). Identifying small molecule probes for kinases by chemical proteomics. Retrieved February 27, 2026, from [Link]

  • D'Arcy, B., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 908488.
  • Sygnature Discovery. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved February 27, 2026, from [Link]

  • An, Z., et al. (2019). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules, 24(10), 1947.
  • CETSA. (n.d.). CETSA.. since 2013. Retrieved February 27, 2026, from [Link]

  • Wang, Y., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 1-13.
  • Moffat, J.G., et al. (2020). Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. In Phenotypic Drug Discovery. Royal Society of Chemistry.
  • PubChem. (n.d.). ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate. Retrieved February 27, 2026, from [Link]

  • Terstappen, G.C., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Future Medicinal Chemistry, 5(2), 165-176.
  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Retrieved February 27, 2026, from [Link]

  • Li, J., et al. (2025, January 18). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. bioRxiv.
  • Tatum, N. J., et al. (2021). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Expert Opinion on Drug Discovery, 16(1), 1-13.
  • Feng, Y., et al. (2022). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Medicinal Research Reviews, 42(5), 1831-1861.
  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved February 27, 2026, from [Link]

  • Dai, L., et al. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry, 27(18), 115017.
  • Wilson, J. P., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2689-2698.
  • Ovalle, M. A., et al. (2022). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.
  • ChemBK. (2024, January 2). ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfaMoyl)cyclohex-1-enecarboxylate. Retrieved February 27, 2026, from [Link]

  • Zhang, H., et al. (2021). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 11(10), 3027-3044.

Sources

Validation

A Predictive Analysis of N-ethyl-N-(2-fluorophenyl)aminosulfonamide: Potential Advantages Over Existing Sulfonamide Therapeutics

Introduction The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents including antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents including antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[1][2] The versatility of the sulfonamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through chemical modification. This guide provides a forward-looking comparative analysis of a novel, yet currently hypothetical, compound: N-ethyl-N-(2-fluorophenyl)aminosulfonamide. In the absence of direct experimental data for this specific molecule, this document will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to predict its potential advantages over existing, clinically relevant sulfonamide-based drugs.[3] We will explore how the unique combination of an N-ethyl group and an ortho-fluorinated phenyl ring may confer benefits in terms of efficacy, selectivity, and pharmacokinetic profile.

This guide is intended for researchers, scientists, and drug development professionals. The predictions herein are based on extensive literature analysis of analogous structures and are intended to stimulate further research and discussion.

Predicted Physicochemical and Pharmacokinetic Profile

The introduction of an N-ethyl group and a 2-fluorophenyl moiety is anticipated to significantly modulate the properties of the core aminosulfonamide structure. These modifications are not merely additive but can have synergistic effects on the molecule's behavior in a biological system.[4][5]

PropertyPredicted Characteristic for N-ethyl-N-(2-fluorophenyl)aminosulfonamideRationale and Potential Advantages
Lipophilicity (LogP) Moderately IncreasedThe ethyl group and the fluorine atom are both known to increase lipophilicity compared to their unsubstituted counterparts (N-H and phenyl, respectively).[6][7] This enhanced lipophilicity may lead to improved membrane permeability and oral bioavailability.[4][8]
Metabolic Stability Potentially EnhancedThe fluorine atom at the ortho position can block metabolic hydroxylation of the aromatic ring, a common route of drug metabolism.[6][9] This could lead to a longer half-life and reduced metabolic clearance.
Acidity (pKa) AlteredN-alkylation of sulfonamides generally alters the pKa of the sulfonamide proton.[3] This can influence the compound's ionization state at physiological pH, affecting its solubility, protein binding, and interaction with biological targets.
Conformational Rigidity IncreasedThe ortho-fluoro substituent can induce a specific conformation of the phenyl ring relative to the sulfonamide core through steric and electronic effects. This conformational constraint can lead to higher binding affinity and selectivity for its biological target.[7]

Comparative Analysis in Key Therapeutic Areas

To contextualize the potential advantages of N-ethyl-N-(2-fluorophenyl)aminosulfonamide, we will compare its predicted properties against well-established sulfonamide drugs in three distinct therapeutic classes: antibacterials, diuretics, and anti-inflammatory agents (COX-2 inhibitors).

Antibacterial Applications: A Potential Successor to Traditional Sulfa Drugs?

Traditional antibacterial sulfonamides, such as sulfamethoxazole, function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[10][11] Their efficacy is dependent on their structural mimicry of para-aminobenzoic acid (PABA).

Predicted Advantages:

  • Enhanced Potency and Spectrum: While the core antibacterial pharmacophore of traditional sulfa drugs is the p-aminophenylsulfonamide moiety, novel sulfonamides can exhibit antibacterial activity through different mechanisms. The N-ethyl and 2-fluorophenyl groups could facilitate binding to alternative bacterial targets.

  • Overcoming Resistance: Widespread resistance to traditional sulfa drugs has emerged due to mutations in the DHPS enzyme.[11][12] A compound with a different binding mode or target would likely be effective against these resistant strains.

  • Improved Safety Profile: The p-amino group of traditional sulfa drugs is associated with hypersensitivity reactions. The absence of this group in N-ethyl-N-(2-fluorophenyl)aminosulfonamide could lead to a reduced risk of such adverse effects.[3]

Comparative Overview: Antibacterial Sulfonamides

CompoundKey Structural FeaturesMechanism of ActionPotential LimitationsPredicted Advantage of N-ethyl-N-(2-fluorophenyl)aminosulfonamide
Sulfamethoxazole Primary aromatic amine, unsubstituted sulfonamideCompetitive inhibitor of DHPS[10]High incidence of resistance, hypersensitivity reactions[12]Circumvention of resistance, potentially improved safety profile.
N-ethyl-N-(2-fluorophenyl)aminosulfonamide (Predicted) N-ethyl substitution, ortho-fluorophenyl groupUnknown, potentially novel target interactionHypothetical, requires experimental validationCould offer a new line of defense against resistant pathogens.
Diuretic Applications: Beyond Thiazides

Sulfonamide-based diuretics, such as hydrochlorothiazide, primarily act by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of salt and water.[13][14][15]

Predicted Advantages:

  • Increased Potency and Duration of Action: The enhanced lipophilicity conferred by the ethyl and fluoro groups could lead to better tissue penetration and a longer half-life, potentially allowing for lower dosing and less frequent administration.[4]

  • Novel Mechanism of Action: While speculative, the unique structure could lead to interaction with other renal transporters or channels, potentially offering a different diuretic profile or synergistic effects with existing diuretics.

Comparative Overview: Sulfonamide Diuretics

CompoundKey Structural FeaturesMechanism of ActionPotential LimitationsPredicted Advantage of N-ethyl-N-(2-fluorophenyl)aminosulfonamide
Hydrochlorothiazide Unsubstituted sulfonamide, benzothiadiazine coreInhibition of Na+/Cl- cotransporter[15]Can cause electrolyte imbalances (e.g., hypokalemia)Potentially higher potency and longer duration of action.
N-ethyl-N-(2-fluorophenyl)aminosulfonamide (Predicted) N-ethyl substitution, ortho-fluorophenyl groupHypothetical renal target interactionUnknown, requires experimental validationCould offer improved pharmacokinetic profile.
Anti-inflammatory Applications: A New Generation of COX-2 Inhibitors?

Selective COX-2 inhibitors, such as celecoxib, are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that possess a sulfonamide or related moiety.[1][16] This functional group is crucial for their selective binding to the COX-2 enzyme over the COX-1 isoform, which is associated with gastrointestinal side effects.[17]

Predicted Advantages:

  • Enhanced COX-2 Selectivity and Potency: The sulfonamide group in celecoxib fits into a specific side pocket of the COX-2 active site. The N-ethyl group could potentially optimize interactions within this pocket, while the ortho-fluoro substitution could enforce a favorable conformation for binding, leading to increased selectivity and potency.[16][18]

  • Improved Pharmacokinetic Profile: As mentioned, the fluorine substitution can block metabolic degradation, potentially leading to a more consistent and prolonged therapeutic effect.[6]

Comparative Overview: COX-2 Inhibitors

CompoundKey Structural FeaturesMechanism of ActionPotential LimitationsPredicted Advantage of N-ethyl-N-(2-fluorophenyl)aminosulfonamide
Celecoxib p-sulfonamidophenyl group, pyrazole coreSelective inhibition of COX-2[17]Cardiovascular risks associated with the classPotentially higher selectivity and potency, improved metabolic stability.
N-ethyl-N-(2-fluorophenyl)aminosulfonamide (Predicted) N-ethyl sulfonamide, ortho-fluorophenyl groupHypothetical selective COX-2 inhibitionUnknown, requires experimental validationCould offer a superior efficacy and safety profile.

Experimental Protocols for Validation

To validate the predicted advantages of N-ethyl-N-(2-fluorophenyl)aminosulfonamide, a series of in vitro and in vivo experiments would be necessary. Below are representative protocols for key assays.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of the test compound in liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • NADPH regenerating system

  • Phosphate buffer (100 mM, pH 7.4)

  • Control compounds (high and low clearance)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compound (1 µM final concentration) with liver microsomes (0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: COX-1/COX-2 Inhibition Assay

Objective: To determine the potency and selectivity of the test compound as a COX inhibitor.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound at various concentrations

  • Assay buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction.

  • Measure the amount of PGE2 produced using a competitive EIA kit.

  • Calculate the IC50 values for both COX-1 and COX-2 inhibition.

  • Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Visualizing the Concepts

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound N-ethyl-N-(2-fluorophenyl) aminosulfonamide Test_Compound->COX2 Inhibition

Caption: Predicted inhibitory action on the COX-2 pathway.

Experimental Workflow: Metabolic Stability

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compound and Controls Pre_incubation Pre-incubate Compound with Microsomes (37°C) Compound_Prep->Pre_incubation Microsome_Prep Prepare Liver Microsomes and NADPH System Microsome_Prep->Pre_incubation Reaction_Start Initiate Reaction with NADPH System Pre_incubation->Reaction_Start Time_Points Take Aliquots at Multiple Time Points Reaction_Start->Time_Points Quench Quench Reaction with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculation Calculate t½ and CLint LCMS->Calculation

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

While N-ethyl-N-(2-fluorophenyl)aminosulfonamide remains a hypothetical molecule at the time of this writing, a thorough analysis of its structural components suggests it holds considerable promise as a therapeutic agent. The predicted enhancements in lipophilicity, metabolic stability, and target interaction, derived from the N-ethyl and ortho-fluoro substitutions, could translate into tangible advantages over existing sulfonamide drugs in antibacterial, diuretic, and anti-inflammatory applications. This guide serves as a foundational document to encourage the synthesis and experimental evaluation of this and related novel sulfonamides, with the ultimate goal of developing safer and more effective medicines.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Khan, I., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 14(8), 1787-1801.
  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126.
  • Cleveland Clinic. (2025, February 26). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

  • Li, J. J. (2021). Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders.
  • ResearchGate. (n.d.). General structure of sulfonanilide COX-2 inhibitors. Retrieved from [Link]

  • Beyer, K. H. (1975). The Site and Mode of Action of Some Sulfonamide-Derived Diuretics. Medical Clinics of North America, 59(3), 735-750.
  • Chohan, Z. H., et al. (2010). Identification of antibacterial and antifungal pharmacophore sites for potent bacteria and fungi inhibition: indolenyl sulfonamide derivatives. European journal of medicinal chemistry, 45(3), 1189-1197.
  • Begum, J., & Wostear, P. (2021). Fluorine in drug discovery: Role, design and case studies. Pharmaceuticals, 14(9), 896.
  • Di Fulvio, M., et al. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl– Symporters and Additional Targets. Cellular Physiology and Biochemistry, 59(S1), 1-24.
  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

  • Dascombe, M. J., Ismail, F. M. D., & Drew, M. G. B. (2009). Modulation of drug pharmacokinetics and pharmacodynamics by fluorine substitution. Chimica Oggi, 27(3).
  • van der Westhuyzen, C. (2010). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. South African Family Practice, 52(5), 404-406.
  • Weaver, C. D., et al. (2021).
  • Cadavid, A. P., et al. (2025). Diuretic Therapy: Mechanisms, Clinical Applications, and Management. Medicina, 61(5), 481.
  • University of Kansas Medical Center. (n.d.). Sulfonamides. Retrieved from [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 405-418.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Gpatindia. (2025, April 5). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. Retrieved from [Link]

  • Adebayo, M. A., et al. (2016). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International journal of molecular sciences, 17(11), 1845.
  • Bostrom, J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10355-10364.
  • Taylor & Francis Online. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N-ethyl-N-(2-fluorophenyl)aminosulfonamide

This document provides a comprehensive, step-by-step protocol for the proper disposal of N-ethyl-N-(2-fluorophenyl)aminosulfonamide. As a synthetic compound utilized in targeted research and drug development, ensuring it...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of N-ethyl-N-(2-fluorophenyl)aminosulfonamide. As a synthetic compound utilized in targeted research and drug development, ensuring its responsible management from cradle to grave is paramount to protecting laboratory personnel and environmental integrity. This guide moves beyond mere procedural lists to explain the chemical rationale behind each step, empowering you to make informed safety decisions.

Core Principles: Understanding the Compound

N-ethyl-N-(2-fluorophenyl)aminosulfonamide is a substituted sulfonamide. Its proper handling and disposal are dictated by two key structural features:

  • The Sulfonamide Group: This functional group is common in pharmaceuticals. While many sulfonamides have well-characterized biological activity, their disposal requires care to prevent the release of bioactive compounds into the environment. Related sulfonamide compounds are known to be skin, eye, and respiratory irritants[1][2][3].

  • The Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring classifies this molecule as a halogenated organic compound . This is a critical designation, as regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific, stringent regulations for the disposal of halogenated organic wastes due to their potential for persistence and environmental toxicity[4][5][6].

Given these features, N-ethyl-N-(2-fluorophenyl)aminosulfonamide must be treated as a regulated, hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer (sink drain) [7][8].

Hazard Assessment and Personal Protective Equipment (PPE)

Anticipated Hazards:
  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols[1][3].

  • Toxicity: Some sulfonamide derivatives can cause kidney damage if ingested[9]. The fluorinated nature of the compound may also contribute to its toxicological profile.

Mandatory Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE must be worn at all times when handling N-ethyl-N-(2-fluorophenyl)aminosulfonamide waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield if there is a splash risk.Protects against splashes and airborne particles, preventing serious eye irritation[10].
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Check manufacturer data for breakthrough times.Prevents skin contact, which can cause irritation and potential absorption[1][11].
Body Protection A flame-retardant lab coat and closed-toe shoes.Protects skin from accidental spills and contamination[10].
Respiratory Handle only within a certified chemical fume hood to prevent inhalation of dust or vapors[10].Minimizes the risk of respiratory tract irritation.

Step-by-Step Disposal Protocol

The guiding principle for disposal is segregation and containment . This compound must be collected as hazardous waste for subsequent destruction by a licensed facility, typically via high-temperature incineration[1].

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant waste management program.

  • Action: Collect waste N-ethyl-N-(2-fluorophenyl)aminosulfonamide and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated container for Halogenated Organic Waste .

  • Causality: Separating halogenated from non-halogenated waste is crucial for proper disposal and is often a regulatory requirement[12][13]. Mixing waste streams can complicate the disposal process and increase costs. Halogenated compounds require specific incineration conditions to prevent the formation of toxic byproducts like dioxins and furans.

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a robust, leak-proof container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass). Ensure the container has a tightly fitting screw cap[13][14].

  • Causality: A secure container prevents leaks, spills, and the release of vapors into the laboratory environment. The container must be chemically compatible to avoid degradation or reaction with the waste.

Step 3: Labeling

Accurate labeling is a legal requirement and vital for the safety of all personnel handling the waste.

  • Action: Affix a completed Hazardous Waste Label to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste "[13].

    • The full chemical name: "N-ethyl-N-(2-fluorophenyl)aminosulfonamide ". Do not use abbreviations or formulas[14].

    • An accurate estimation of the concentration and total quantity.

    • All relevant hazard information (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first waste is added).

  • Causality: Proper labeling ensures that anyone handling the container, from lab staff to disposal technicians, is aware of its contents and the associated dangers, ensuring it is managed correctly throughout its lifecycle.

Step 4: On-Site Storage and Disposal Arrangement
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel and away from ignition sources or incompatible chemicals[13]. Keep the container closed at all times except when adding waste[14].

  • Action: Once the container is full or reaches the storage time limit set by your institution (often 60-90 days), contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[8][10].

  • Causality: Storing waste in a designated SAA ensures secondary containment and minimizes the risk of spills or accidental mixing. Promptly arranging for disposal prevents the accumulation of hazardous materials and ensures compliance with regulatory storage limits.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate: Restrict access to the spill area. If the material is a solid, avoid creating dust.

  • PPE: Don the appropriate PPE as detailed in Section 2 before attempting any cleanup.

  • Contain & Absorb: For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite or sand. For solid spills, gently cover with the absorbent.

  • Clean-Up: Carefully sweep or scoop the absorbed material and place it into a new, designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the container holding the spill cleanup debris as hazardous waste and arrange for its disposal through EHS[8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of N-ethyl-N-(2-fluorophenyl)aminosulfonamide.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal start Generate Waste N-ethyl-N-(2-fluorophenyl)aminosulfonamide ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in Fume Hood ppe->fume_hood container Select Compatible Waste Container fume_hood->container label_container Affix Hazardous Waste Label (Halogenated Organic) container->label_container add_waste Add Waste to Container label_container->add_waste seal Keep Container Tightly Sealed add_waste->seal store Store in Satellite Accumulation Area (SAA) seal->store contact_ehs Contact EHS for Pickup (When full or time limit reached) store->contact_ehs spill_cleanup Follow Spill Cleanup Protocol (Absorb, Collect as Waste) spill->spill_cleanup Yes spill_cleanup->label_container

Caption: Workflow for the safe disposal of N-ethyl-N-(2-fluorophenyl)aminosulfonamide.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
  • Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide. (n.d.). Chemos GmbH & Co. KG.
  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
  • Safety data sheet: N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide. (2024, November 11). CPAChem.
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR.
  • SAFETY DATA SHEET: N-Ethyl-4-methylbenzenesulfonamide. (2024, February 25). Fisher Scientific.
  • SAFETY DATA SHEET: 4-(2-Aminoethyl)benzenesulphonamide. (2025, December 22). Thermo Fisher Scientific.
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (2015, March 23). Stockholm University.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide. (n.d.). LGC Standards.
  • Safety Data Sheet: N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide. (n.d.). Carl ROTH.
  • N-Ethyl-p-toluenesulfonamide Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • N-Ethyl-p-toluenesulfonamide Safety Data Sheet. (2023, May 12). Apollo Scientific.
  • Chemical waste management: combining compatible used organic solvents. (2025, August 22). University of Louisville Department of Environmental Health and Safety.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Hazardous Substance Fact Sheet: N-Aminoethylpiperazine. (2017, April). New Jersey Department of Health.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University Office for Research Safety.
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. (n.d.). California Code of Regulations.
  • N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulfonamide Safety Data Sheet. (2023, December 18). Synquest Labs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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